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  • Product: 1,2,3-O-Tris(triisopropyl) Glycerol-d5
  • CAS: 1330185-53-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,2,3-O-Tris(triisopropyl)silyl Glycerol-d5: A High-Purity Internal Standard for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1,2,3-O-Tris(triisopropyl)silyl Glycerol-d5, a crucial tool in modern quantitative analysis. As a Senior App...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2,3-O-Tris(triisopropyl)silyl Glycerol-d5, a crucial tool in modern quantitative analysis. As a Senior Application Scientist, the following sections will delve into the molecule's chemical structure, its synthesis, and its application as a high-purity internal standard, particularly in the field of lipidomics and other mass spectrometry-based assays. The focus will be on the causality behind its design and the rigorous methodologies required for its effective implementation.

Core Concepts: Chemical Identity and Rationale for Use

Chemical Structure and Isotopic Labeling

1,2,3-O-Tris(triisopropyl)silyl Glycerol-d5 is a synthetically derived, isotopically labeled molecule. Its structure consists of a central glycerol backbone where all three hydroxyl groups have been converted to triisopropylsilyl (TIPS) ethers. The "-d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium, a stable, heavy isotope of hydrogen.

Based on commercially available deuterated glycerol precursors, the isotopic labeling is located at the 1,1,2,3,3 positions of the propane-1,2,3-triol backbone.[1] This specific placement of deuterium atoms provides a significant mass shift without altering the fundamental chemical properties of the molecule.

Caption: Chemical structure of 1,2,3-O-Tris(triisopropyl)silyl Glycerol-d5.

The triisopropylsilyl (TIPS) groups are bulky protecting groups that serve two primary purposes: they increase the lipophilicity of the molecule, making it compatible with non-polar analytes and extraction solvents, and they enhance its thermal stability, which can be advantageous in certain chromatographic applications.

The Role as a Deuterated Internal Standard

In quantitative mass spectrometry, particularly with liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are considered the "gold standard" for achieving the highest levels of accuracy and precision.[2] The core principle behind their use is isotope dilution mass spectrometry. A known amount of the deuterated standard is added to a sample at the earliest stage of preparation.[2] Because the deuterated standard is chemically almost identical to the non-deuterated analyte of interest, it experiences the same variations during sample processing, such as extraction losses, and the same matrix effects (ionization suppression or enhancement) in the mass spectrometer.[2]

Since the mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference, the ratio of their signals is measured. This ratio remains constant despite variations in sample preparation and instrument response, allowing for highly accurate and precise quantification of the analyte.[2]

Synthesis and Physicochemical Properties

Synthetic Pathway

The synthesis of 1,2,3-O-Tris(triisopropyl)silyl Glycerol-d5 is a two-step process starting from commercially available deuterated glycerol.

Synthesis_Workflow Glycerol_d5 Glycerol-1,1,2,3,3-d5 Silylation Silylation Reaction Glycerol_d5->Silylation Triisopropylsilyl chloride, Imidazole, DMF Final_Product 1,2,3-O-Tris(triisopropyl)silyl Glycerol-d5 Silylation->Final_Product Purification

Caption: Synthetic workflow for 1,2,3-O-Tris(triisopropyl)silyl Glycerol-d5.

The key transformation is the silylation of the hydroxyl groups. This is typically achieved by reacting Glycerol-1,1,2,3,3-d5 with an excess of a silylating agent, such as triisopropylsilyl chloride (TIPS-Cl), in the presence of a base like imidazole and an aprotic solvent such as dimethylformamide (DMF). The imidazole acts as a catalyst and an acid scavenger. The reaction proceeds via nucleophilic attack of the glycerol hydroxyl groups on the silicon atom of TIPS-Cl, displacing the chloride.

Physicochemical Properties (Estimated)
PropertyEstimated Value
Molecular Formula C30H63D5O3Si3
Appearance Colorless to light yellow liquid or solid
Solubility Soluble in non-polar organic solvents (e.g., hexane, ethyl acetate, dichloromethane). Insoluble in water.
Stability Stable under standard laboratory conditions. Sensitive to strong acids and fluoride ions, which will cleave the silyl ether bonds.

Application in Quantitative Lipidomics by LC-MS/MS

The primary application of 1,2,3-O-Tris(triisopropyl)silyl Glycerol-d5 is as an internal standard in quantitative lipidomics. Its structure serves as a stable, non-endogenous mimic for certain classes of neutral lipids.

Rationale in Lipidomics

Quantitative lipidomics aims to accurately measure the levels of various lipid species in biological samples. This is challenging due to the chemical diversity of lipids and the complexity of biological matrices, which can lead to significant matrix effects. By using a deuterated internal standard like 1,2,3-O-Tris(triisopropyl)silyl Glycerol-d5, researchers can correct for these analytical variabilities, leading to more reliable and reproducible data.[2]

Detailed Experimental Protocol: Quantification of a Neutral Lipid Analogue in Plasma

This protocol provides a step-by-step methodology for the use of 1,2,3-O-Tris(triisopropyl)silyl Glycerol-d5 as an internal standard for the quantification of a hypothetical neutral lipid analyte in a plasma sample using LC-MS/MS.

Materials:

  • 1,2,3-O-Tris(triisopropyl)silyl Glycerol-d5 (Internal Standard Stock Solution)

  • Plasma sample

  • Chloroform

  • Methanol

  • Isopropanol

  • Acetonitrile

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Preparation of Internal Standard Working Solution:

    • Prepare a stock solution of 1,2,3-O-Tris(triisopropyl)silyl Glycerol-d5 in a suitable organic solvent (e.g., isopropanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the same solvent.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma in a glass tube, add 10 µL of the internal standard working solution.[2]

    • Add 2 mL of a pre-chilled chloroform:methanol (2:1, v/v) solution.[2]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids and the internal standard.

    • Dry the organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS analysis.[2]

  • LC-MS/MS Analysis:

    • LC System: A reverse-phase C18 column is typically used for the separation of neutral lipids.

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B is used to elute the lipids.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • Analyte: A specific precursor-to-product ion transition for the target neutral lipid.

      • Internal Standard: A specific precursor-to-product ion transition for 1,2,3-O-Tris(triisopropyl)silyl Glycerol-d5.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).[2]

    • Prepare a calibration curve using known concentrations of the non-deuterated analyte standard spiked with the same amount of internal standard.

    • Quantify the concentration of the analyte in the plasma sample by comparing its peak area ratio to the calibration curve.[2]

LC-MS_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Drydown Drydown Extraction->Drydown Reconstitute Reconstitute Drydown->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Trustworthiness and Self-Validation

The use of a deuterated internal standard is a self-validating system. Any inconsistencies in sample handling or instrument performance that would affect the analyte will also affect the internal standard in a proportional manner. This is because their near-identical chemical and physical properties cause them to co-elute during chromatography and experience the same ionization efficiency.[2] Therefore, the ratio of their signals provides a robust and reliable measurement that is internally corrected for experimental variability.

Conclusion

1,2,3-O-Tris(triisopropyl)silyl Glycerol-d5 is a meticulously designed molecule that serves as an invaluable tool for researchers requiring high accuracy and precision in mass spectrometry-based quantification. Its stable isotopic labeling and lipophilic nature make it an excellent internal standard for a range of applications, most notably in the burgeoning field of lipidomics. The principles of isotope dilution and the self-validating nature of its use ensure data integrity, which is paramount in research and drug development. Proper implementation, following detailed and validated protocols, will undoubtedly lead to more reliable and reproducible scientific outcomes.

References

Sources

Exploratory

Mechanistic Insights into the Synthesis and Application of 1,2,3-O-Tris(triisopropylsilyl) Glycerol-d5 in Lipidomics

Executive Summary The precise quantification and metabolic tracing of lipids in complex biological matrices demand robust, stable-isotope-labeled internal standards. 1,2,3-O-Tris(triisopropylsilyl) Glycerol-d5 (commercia...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise quantification and metabolic tracing of lipids in complex biological matrices demand robust, stable-isotope-labeled internal standards. 1,2,3-O-Tris(triisopropylsilyl) Glycerol-d5 (commercially referred to as 1,2,3-O-Tris(triisopropyl) Glycerol-d5, CAS: 1330185-53-9) serves as a paramount building block and lipophilic surrogate in advanced mass spectrometry (LC-MS/MS). This technical guide delineates the fundamental chemical mechanics governing its isotopic labeling, the kinetic rationale behind its exhaustive silylation, and its critical utility in preventing acyl migration during lipid synthesis and analysis.

Molecular Architecture & Chemical Rationale

The structural brilliance of 1,2,3-O-Tris(TIPS) Glycerol-d5 lies in the synergy between its isotopic core and its sterically demanding protecting groups.

  • The "d5" Isotopic Advantage: The glycerol backbone has all five carbon-bound protons replaced by deuterium (C 3​ D 5​ O 3​ ). This provides a precise +5.0313 Da mass shift compared to its unlabeled counterpart. In high-resolution mass spectrometry, this shift ensures the standard's isotopic envelope completely bypasses the M+2 or M+3 natural isotopic distribution of endogenous lipids, enabling absolute, interference-free quantification ()[1].

  • The TIPS Protection Rationale: In lipid chemistry, the synthesis and extraction of diacylglycerols (DAGs) and monoacylglycerols (MAGs) are notoriously plagued by 1,2-acyl migration—a thermodynamically driven rearrangement that corrupts structural integrity. Unlike smaller trimethylsilyl (TMS) groups, the triisopropylsilyl (TIPS) group provides immense steric bulk. Exhaustive TIPS protection completely locks the hydroxyl positions, preventing any acyl migration or isomerization during downstream synthetic applications ()[2].

Mechanism of Isotopic Labeling and Silylation

Deuteration of the Glycerol Backbone

The isotopic labeling of the glycerol core is typically achieved via the catalytic reduction of deuterated precursors (e.g., dihydroxyacetone-d4) using sodium borodeuteride (NaBD 4​ ) in D 2​ O. Because carbon-deuterium (C-D) bonds are non-exchangeable in aqueous biological matrices, the d5 label remains permanently intact throughout aggressive extraction protocols.

The Silylation Mechanism (S N​ 2 at Silicon)

The exhaustive protection of glycerol-d5 with TIPS-Cl proceeds via a nucleophilic substitution (S N​ 2) at the silicon atom, governed by strict kinetic and thermodynamic phases ()[3]:

  • Kinetic Phase (sn-1 and sn-3 Protection): The primary hydroxyls of glycerol-d5 rapidly attack the electrophilic silicon of TIPS-Cl. Imidazole acts as both an acid scavenger (neutralizing HCl) and a mild nucleophilic catalyst.

  • Thermodynamic Phase (sn-2 Protection): The secondary hydroxyl at the sn-2 position becomes severely sterically shielded by the two newly added TIPS groups. Silylation here requires a potent nucleophilic catalyst: 4-Dimethylaminopyridine (DMAP) . DMAP attacks TIPS-Cl to form a highly reactive N-triisopropylsilylpyridinium intermediate, drastically lowering the activation energy required to force the final protection step.

Experimental Workflows: Self-Validating Systems

As a Senior Application Scientist, it is critical to deploy protocols that inherently validate their own success.

Protocol A: Exhaustive Silylation of Glycerol-d5
  • Step 1: Solvation & Activation. Dissolve 1.0 eq of Glycerol-d5 in anhydrous N,N-Dimethylformamide (DMF) to ensure a homogeneous reaction phase. Add 4.0 eq of Imidazole.

  • Step 2: Kinetic Protection. Dropwise addition of 3.5 eq of TIPS-Cl at 0°C. Causality: Low temperatures control the exothermic S N​ 2 reaction, selectively protecting the primary alcohols without triggering side reactions.

  • Step 3: Thermodynamic Forcing. Add 0.5 eq of DMAP and elevate the temperature to 60°C for 24 hours. Causality: DMAP overcomes the steric blockade at the sn-2 position.

  • Self-Validation Check: Extract the mixture with Hexane/Water. Analyze the organic layer via GC-MS. The reaction is only deemed successful when the intermediate di-TIPS-glycerol-d5 (m/z ~409) is completely absent, replaced by a single peak corresponding to the fully protected product.

Protocol B: LC-MS/MS Lipidomic Tracing
  • Step 1: Matrix Spiking. Spike 10 µL of a 1 µM Tris(TIPS) Glycerol-d5 standard directly into 100 µL of the biological homogenate prior to extraction. Causality: Pre-extraction spiking corrects for physical losses during sample handling ()[4].

  • Step 2: Biphasic Extraction. Perform a modified Folch extraction (CHCl 3​ :MeOH, 2:1 v/v). Causality: The extreme lipophilicity of the Tris(TIPS) derivative (LogP > 10) ensures 100% partitioning into the lower chloroform phase.

  • Step 3: UHPLC-ESI-MS/MS Analysis. Inject the organic phase onto a Reversed-Phase C18 column.

  • Self-Validation Check: The standard must elute in the late hydrophobic window (co-eluting with Triacylglycerols). A stable +5 Da mass shift across all technical replicates confirms zero matrix-induced degradation.

Quantitative Data & Analytical Metrics

The following tables summarize the critical quantitative parameters required to validate the synthesis and mass spectrometric detection of the standard.

Table 1: Physical and Analytical Properties

ParameterUnlabeled Tris(TIPS) GlycerolTris(TIPS) Glycerol-d5Causality / Analytical Significance
Chemical Formula C 30​ H 68​ O 3​ Si 3​ C 30​ H 63​ D 5​ O 3​ Si 3​ Complete isotopic labeling of the carbon backbone.
Exact Mass 560.4479 Da565.4793 Da+5.0314 Da shift prevents natural isotopic overlap.
Isotopic Purity N/A>98% Atom DEnsures a linear dynamic range during MS quantification.
Estimated LogP > 10.0> 10.0Guarantees co-elution with highly non-polar neutral lipids.

Table 2: LC-MS/MS Detection Parameters (Positive Ion Mode)

Adduct TypePrecursor Ion (m/z)Primary Fragment (m/z)Collision Energy (CE)
[M+H] + 566.48409.30 (Loss of one TIPS)25 eV
[M+NH 4​ ] + 583.51566.48 (Loss of NH 3​ )15 eV

Visualizing the Mechanisms

SilylationMechanism A Glycerol-d5 (Unprotected) B TIPS-Cl + Imidazole A->B SN2 Attack (sn-1/sn-3) C 1,3-Bis(TIPS)-Glycerol-d5 (Kinetic Intermediate) B->C Fast Conversion D TIPS-Cl + DMAP Catalyst C->D Steric Hindrance at sn-2 E 1,2,3-Tris(TIPS)-Glycerol-d5 (Thermodynamic Product) D->E DMAP-Mediated Activation

Fig 1: Kinetic and thermodynamic phases of Glycerol-d5 TIPS silylation.

LipidomicWorkflow S1 1. Matrix Spiking Add 1,2,3-O-Tris(TIPS) Glycerol-d5 S2 2. Biphasic Extraction Folch Method (CHCl3:MeOH) S1->S2 S3 3. Organic Phase Recovery Isolation of Lipophilic Fraction S2->S3 S4 4. UHPLC Separation Reversed-Phase C18 Chromatography S3->S4 S5 5. ESI-MS/MS Detection Quantification via +5 Da Mass Shift S4->S5

Fig 2: Self-validating LC-MS/MS lipidomic workflow using the d5 standard.

References

  • Molecular dynamics simulations vs field-cycling NMR relaxometry: Structural relaxation mechanisms in the glass-former glycerol revisited. AIP Publishing. URL:[Link]

  • 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization. National Center for Biotechnology Information (PMC). URL:[Link]

  • Silicon-Based Blocking Agents. Gelest, Inc. URL:[Link]

  • Integrated Lipidomic and Metabolomics Analysis Revealing the Effects of Frozen Storage Duration on Pork Lipids. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Foundational

Stability and long-term storage conditions for 1,2,3-O-Tris(triisopropyl) Glycerol-d5

Technical Whitepaper: Stability Dynamics and Long-Term Storage Protocols for 1,2,3-O-Tris(triisopropyl) Glycerol-d5 Executive Summary As researchers pushing the boundaries of metabolic tracing, lipidomics, and mass spect...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Stability Dynamics and Long-Term Storage Protocols for 1,2,3-O-Tris(triisopropyl) Glycerol-d5

Executive Summary

As researchers pushing the boundaries of metabolic tracing, lipidomics, and mass spectrometry, we frequently rely on isotopically labeled standards to ensure quantitative accuracy. However, the integrity of these standards is only as robust as their storage and handling protocols. This guide deconstructs the stability dynamics of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 (CAS: 1330185-53-9), a critically important protected isotopic standard. By understanding the mechanistic causality behind its degradation and protection, laboratories can implement self-validating workflows that guarantee absolute isotopic fidelity over multi-year storage horizons.

Chemical Identity & Structural Causality

In commercial catalogs, this compound is frequently listed as "1,2,3-O-Tris(triisopropyl) Glycerol-d5" ([1]). Chemically, it is a triisopropylsilyl (TIPS) ether, formally named[1,1,2,3,3-Pentadeuterio-1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl]oxy-tri(propan-2-yl)silane ([2]).

Why store glycerol in a TIPS-protected state? Free glycerol is notoriously hygroscopic, rapidly absorbing atmospheric moisture, which skews gravimetric quantification during the preparation of standard curves ([3]). By storing the standard as the highly lipophilic TIPS ether, we completely eliminate hygroscopicity. The compound can be accurately weighed and subsequently deprotected immediately prior to use.

Furthermore, the five deuterium atoms are located directly on the carbon backbone (C1, C2, C3). Unlike labile O-D bonds, these C-D bonds do not undergo isotopic exchange with atmospheric moisture. Therefore, the primary vector for degradation is not isotopic dilution, but rather the premature cleavage of the TIPS protecting groups.

Mechanistic Stability Profile

The stability of silyl ethers is dictated by the steric bulk of the substituents on the silicon atom. The TIPS group, featuring three bulky isopropyl substituents, creates a massive steric shield around the silicon-oxygen bond, preventing nucleophilic attack by water or bases, and protonation-driven cleavage by acids ([4]).

While free glycerol undergoes complete vaporization around 300°C and is susceptible to thermal decomposition into acrolein under oxidative stress ([5]), the TIPS-protected derivative exhibits exceptional thermal and chemical resilience.

Quantitative Data: Relative Silyl Ether Stability

To contextualize the robustness of the TIPS group, the table below summarizes the relative hydrolysis rates of common silyl ethers compared to the baseline Trimethylsilyl (TMS) group ([6]).

Protecting GroupStructureRelative Stability (Acidic Media)Relative Stability (Basic Media)
TMS (Trimethylsilyl)-Si(CH₃)₃11
TES (Triethylsilyl)-Si(CH₂CH₃)₃6410 – 100
TBS / TBDMS (tert-Butyldimethylsilyl)-Si(CH₃)₂(t-Bu)20,00020,000
TIPS (Triisopropylsilyl)-Si(CH(CH₃)₂)₃700,000 100,000
TBDPS (tert-Butyldiphenylsilyl)-Si(Ph)₂(t-Bu)5,000,00020,000

Data Interpretation: The TIPS ether is nearly a million times more stable than TMS in acidic environments. This extreme stability dictates that standard ambient humidity will not rapidly degrade the compound, though ultra-long-term storage still requires controlled conditions to prevent fractional degradation.

Long-Term Storage Conditions (The Quadrilemma)

To maintain >99% purity over a 5-year horizon, storage must address a quadrilemma of environmental factors: Temperature, Moisture, Light, and Container Material ([7]).

  • Temperature: Store at -20°C . While the compound is stable at room temperature for short durations, minimizing kinetic energy halts any ultra-slow hydrolysis kinetics.

  • Moisture (Seal): Desiccation is mandatory. Even with TIPS protection, trace acidic moisture over years can initiate cleavage.

  • Atmosphere: Backfill vials with high-purity Argon or Nitrogen. Displacing oxygen prevents any slow oxidative degradation of the carbon backbone.

  • Container: Use amber borosilicate glass with PTFE-lined caps. Avoid mild steel or standard plastics, which can leach plasticizers or cause surface-adsorption losses.

Experimental Workflows & Deprotection Pathways

Pathway Visualization

When the free Glycerol-d5 standard is required for an assay, the TIPS groups must be selectively cleaved. This is typically achieved using a fluoride source, which exploits the exceptionally strong Silicon-Fluoride bond (~582 kJ/mol) to drive the deprotection thermodynamically.

G A 1,2,3-O-Tris(TIPS) Glycerol-d5 (Stable Precursor) B Aqueous Acid (e.g., HCl/MeOH) A->B H+ attack C Fluoride Source (e.g., TBAF/THF) A->C F- attack D Free Glycerol-d5 (Target Isotope) B->D Deprotection E Silanol / Silyl Fluoride (Byproducts) B->E C->D Deprotection C->E

Figure 1: Cleavage pathways of 1,2,3-O-Tris(TIPS) Glycerol-d5 yielding free Glycerol-d5.
Protocol 1: Aliquoting for Long-Term Storage

To prevent repeated freeze-thaw cycles and moisture introduction, the bulk standard should be aliquoted upon receipt.

Step-by-Step Methodology:

  • Equilibration: Remove the bulk vial from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for 1 hour. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, introducing water that will be trapped upon resealing.

  • Reconstitution: Dissolve the neat oil in anhydrous Dichloromethane (DCM) to achieve a workable concentration (e.g., 10 mg/mL).

  • Distribution: Dispense precise volumes into pre-weighed, oven-dried amber glass vials.

  • Evaporation & Purge: Evaporate the DCM under a gentle, steady stream of high-purity Argon. Continue the Argon flow for 30 seconds after the solvent is gone to blanket the heavy gas over the oil.

  • Sealing: Cap immediately with PTFE-lined closures and transfer to -20°C.

Workflow N1 Equilibrate to RT N2 Dissolve in Anhydrous DCM N1->N2 N3 Aliquot into Amber Vials N2->N3 N4 Argon Purge & PTFE Seal N3->N4 N5 Store at -20°C N4->N5

Figure 2: Optimized workflow for aliquoting and long-term storage of TIPS-protected standards.
Protocol 2: Self-Validating TBAF Deprotection

When free Glycerol-d5 is required, use Tetrabutylammonium fluoride (TBAF). This method is chosen over acidic cleavage because it avoids the risk of acid-catalyzed dehydration of glycerol into acrolein.

Step-by-Step Methodology:

  • Dissolve 10 mg of 1,2,3-O-Tris(TIPS) Glycerol-d5 in 1.0 mL of anhydrous Tetrahydrofuran (THF).

  • Add 3.5 molar equivalents of TBAF (1.0 M solution in THF). Causality: A slight excess ensures complete cleavage of all three sterically hindered TIPS groups ([4]).

  • Stir at room temperature for 3 hours.

  • Validation Step: Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 8:2). The disappearance of the high-Rf starting material and the appearance of a baseline-retained spot confirms complete deprotection.

  • Quench with 1 mL of saturated aqueous NH₄Cl.

  • Extract the mixture with Ethyl Acetate (3 x 2 mL). Discard the organic layer (contains TIPS-F byproducts).

  • Lyophilize the aqueous layer to dryness. Extract the resulting salts with absolute ethanol to selectively dissolve the highly polar Glycerol-d5, leaving inorganic salts behind.

References

  • Title: 1,2,3-O-Tris(triisopropyl) Glycerol-d5, TRC 10 mg | Buy Online Source: Fisher Scientific URL: [Link]

  • Title: Silyl ether Source: Wikipedia URL: [Link]

  • Title: About the Thermal Stability of Glycerol Source: Netzsch Analyzing & Testing URL: [Link]

  • Title: Glycerin (Glycerol) - Cargo Handbook Source: Cargo Handbook URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Achieving Robust Quantification in LC-MS using 1,2,3-O-Tris(triisopropyl) Glycerol-d5 as a Novel Internal Standard

Abstract This technical guide provides a comprehensive framework for the application of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 as a stable isotope-labeled (SIL) internal standard (IS) for quantitative liquid chromatograp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the application of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 as a stable isotope-labeled (SIL) internal standard (IS) for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document details the core principles, step-by-step protocols, and validation strategies necessary for leveraging this unique internal standard. The sterically hindered, non-polar nature of this IS makes it an exemplary choice for the bioanalysis of analogous lipophilic molecules, offering superior correction for matrix effects and procedural variability. Adherence to these protocols will ensure the generation of accurate, precise, and reliable data in alignment with regulatory expectations.[1][2]

Introduction: The Imperative for an Ideal Internal Standard

In the landscape of quantitative bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive tool for its sensitivity and selectivity.[3] However, the integrity of the data it produces is fundamentally dependent on the effective mitigation of analytical variability. Factors such as sample loss during multi-step extraction procedures, fluctuations in instrument performance, and unpredictable matrix effects can compromise accuracy and precision.[3][4]

The use of an internal standard (IS) is a cornerstone of high-quality quantitative analysis, designed to correct for these variations.[2][5] The "gold standard" in this practice is the use of a stable isotope-labeled (SIL) version of the analyte.[2][3] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences nearly identical ionization efficiency and extraction recovery.[3][6][7] This near-perfect mimicry allows it to normalize variations with unmatched fidelity, a principle known as isotope dilution mass spectrometry (IDMS).[3]

This application note focuses on 1,2,3-O-Tris(triisopropyl) Glycerol-d5 , a specialized SIL-IS. Its unique structure offers distinct advantages:

  • Stable d5-Labeling: Deuterium atoms on the glycerol backbone provide a stable mass shift (M+5) for clear differentiation from the analyte without compromising physicochemical behavior.[8][9]

  • Steric Hindrance: The three bulky triisopropylsilyl (TIPS) ether groups protect the glycerol core, enhancing chemical stability and minimizing the risk of in-process degradation, particularly from enzymatic activity in biological matrices.

  • High Lipophilicity: This compound is highly non-polar, making it an ideal IS for quantifying other lipophilic or silylated small molecules that are often challenging to analyze in complex biological samples.

Physicochemical Properties & Characteristics

A thorough understanding of the internal standard's properties is critical for method development.

PropertyValue / DescriptionSource / Rationale
Chemical Name 1,2,3-O-Tris(triisopropyl) Glycerol-1,1,2,3,3-d5IUPAC Nomenclature
Molecular Formula C₃₀H₆₃D₅O₃Si₃Derived from structure
Molecular Weight ~582.1 g/mol Calculated from formula
Mass Shift M+5Due to five deuterium atoms on the glycerol backbone.
Isotopic Purity Typically ≥98 atom % DBased on common supplier specifications.
Solubility Highly soluble in non-polar organic solvents (e.g., Hexane, Ethyl Acetate, Acetonitrile); Insoluble in water.Inferred from the highly lipophilic triisopropylsilyl groups.
Key Structural Feature Sterically hindered glycerol backbone due to bulky TIPS ether linkages.Chemical Structure

Core Principle: Isotope Dilution & Workflow

The fundamental principle of using a SIL-IS is to maintain a constant ratio between the analyte and the IS throughout the analytical process. A known, fixed amount of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 is added to every sample—calibrators, quality controls (QCs), and unknowns—at the very first step of sample preparation.[2][5] Any subsequent loss or signal variation affects both the analyte and the IS equally, leaving their peak area ratio unchanged.

The diagram below illustrates the workflow and demonstrates how the IS corrects for potential errors at each stage.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Biological Sample (Analyte = A) B Add IS (1,2,3-O-Tris(triisopropyl) Glycerol-d5 = IS) A->B Constant amount of IS added C Extraction (e.g., LLE or PPT) B->C Both A and IS subject to loss D Evaporation & Reconstitution C->D Procedural Variability E LC Injection D->E F Chromatographic Separation E->F Injection Volume Variability G Mass Spectrometry Detection F->G Matrix Effects (Ion Suppression/Enhancement) H Data Processing Calculate Peak Area Ratio (A/IS) G->H I Accurate Quantification (Concentration ∝ A/IS) H->I caption Fig 1. Workflow for IS-based quantification.

Fig 1. Workflow for IS-based quantification.

Experimental Protocols

The following protocols provide a robust starting point for method development. They are designed for the quantification of the non-labeled analogue, 1,2,3-O-Tris(triisopropyl) Glycerol, in human plasma.

Protocol 1: Preparation of Stock and Working Solutions

Accurate solution preparation is paramount for the entire assay.

  • Analyte Primary Stock (1 mg/mL): Accurately weigh ~5 mg of 1,2,3-O-Tris(triisopropyl) Glycerol and dissolve in 5.0 mL of acetonitrile (ACN).

  • IS Primary Stock (1 mg/mL): Accurately weigh ~5 mg of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 and dissolve in 5.0 mL of ACN.

  • Analyte Working Solutions (for Calibration Curve & QCs): Perform serial dilutions of the Analyte Primary Stock with ACN:Methanol (50:50, v/v) to prepare a series of working solutions. These will be used to spike blank plasma to create calibration standards and QCs.

  • IS Working Solution (50 ng/mL): Dilute the IS Primary Stock with ACN:Methanol (50:50, v/v). This solution will be added to all samples. The concentration should be optimized to yield a robust MS signal without causing detector saturation.

Protocol 2: Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for cleaning up plasma samples for this class of lipophilic compounds.

  • Aliquot Samples: Pipette 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 200 µL of the IS Working Solution (50 ng/mL) to every tube.

  • Vortex: Vortex each tube for 10 seconds to ensure thorough mixing and initiate protein denaturation.

  • Precipitate Protein: Add 250 µL of ice-cold ACN to each tube.

  • Vortex Vigorously: Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 300 µL of the clear supernatant to a clean autosampler vial.

  • Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.

Protocol 3: LC-MS/MS Method Parameters

These parameters are optimized for resolving the lipophilic analyte from matrix components on a standard reversed-phase system.

ParameterRecommended SettingRationale
LC System Standard UPLC/HPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Excellent retention for non-polar compounds.
Mobile Phase A Water + 5 mM Ammonium Acetate + 0.1% Formic AcidProvides a source of protons and adducts for ionization.
Mobile Phase B Acetonitrile:Isopropanol (80:20, v/v) + 0.1% Formic AcidStrong organic solvent for eluting lipophilic analytes.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp. 45°CImproves peak shape and reduces viscosity.
Gradient 0-0.5 min (70% B), 0.5-3.0 min (70-98% B), 3.0-4.0 min (98% B), 4.1-5.0 min (70% B)Provides sharp elution and efficient column re-equilibration.
Injection Vol. 5 µL
MS System Triple Quadrupole Mass SpectrometerRequired for MRM quantification.
Ionization Mode Electrospray Ionization, Positive (ESI+)Analyte and IS readily form positive ions (e.g., [M+NH₄]⁺).
MRM Transitions Analyte: Q1: 595.6 -> Q3: 463.4IS (d5): Q1: 600.6 -> Q3: 468.4Predicted [M+NH₄]⁺ precursor and subsequent neutral loss of a triisopropylsilanol group. These must be empirically optimized.
Collision Energy 15-25 eVMust be optimized for each transition to maximize signal.
Source Temp. 500°CFacilitates efficient desolvation of lipophilic compounds.

Bioanalytical Method Validation: A Self-Validating System

A method is not trustworthy until it is validated.[10] The protocols must undergo a rigorous validation process as prescribed by regulatory bodies like the FDA and EMA.[1][2][11] The IS is critical to passing validation criteria.

G cluster_validation Method Validation Workflow (per FDA/EMA Guidelines) A Selectivity & Specificity (No interference at RT of Analyte/IS) B Calibration Curve (Linearity, Range, LLOQ) A->B C Accuracy & Precision (Intra- & Inter-day QCs) B->C D Matrix Effect (IS corrects for ion suppression) C->D E Extraction Recovery (Consistency across concentrations) C->E F Stability (Bench-top, Freeze-thaw, Long-term) C->F G Validated Method Ready for Sample Analysis D->G E->G F->G caption Fig 2. Key components of bioanalytical method validation.

Fig 2. Key components of bioanalytical method validation.

A key validation experiment is the Matrix Factor (MF) assessment . The IS-normalized MF is calculated by comparing the analyte/IS peak area ratio in post-extraction spiked matrix samples to that in a neat solution. Per guidelines, the coefficient of variation (CV) of the IS-normalized MF across different lots of matrix should be ≤15%, demonstrating that the IS effectively corrects for matrix-induced variability.[2]

Data Interpretation: Monitoring the Internal Standard

While the IS is used for normalization, its own signal must be monitored for consistency. The FDA guidance on internal standard response variability recommends evaluating the IS response across all samples in a run.[12][13] Significant or systematic drifts in the IS signal can indicate problems with sample processing or instrument performance that may compromise data integrity.[12][14]

The following decision tree outlines a typical process for investigating IS variability.

G A Review IS Peak Area Across Analytical Run B Is IS response in unknown samples consistent with Calibrators & QCs? A->B C Data Acceptable Proceed with Reporting B->C Yes D Investigate Root Cause (e.g., Matrix Effect, Pipetting Error, Instrument Issue) B->D No E Re-extract and Re-inject Affected Samples D->E caption Fig 3. Decision tree for evaluating IS response variability.

Fig 3. Decision tree for evaluating IS response variability.

Conclusion

1,2,3-O-Tris(triisopropyl) Glycerol-d5 serves as a highly effective and robust internal standard for the LC-MS/MS quantification of its non-labeled analogue or other similar lipophilic, sterically-hindered molecules. Its stable isotope label and chemical properties ensure it accurately tracks the analyte through sample preparation and analysis, providing essential correction for procedural and matrix-related variability.[3][7] By implementing the detailed protocols and rigorous validation strategies outlined in this guide, researchers can achieve the highest levels of data accuracy, precision, and confidence, satisfying the stringent requirements of both research and regulated drug development.[6]

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][1]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][10]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link][15]

  • ACS Publications. (2024). A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids. Analytical Chemistry. [Link][16]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link][7]

  • PMC. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA. [Link][17]

  • ResearchGate. LC-MS-based method for the qualitative and quantitative analysis of complex lipid mixtures. [Link][18]

  • Bio-Bypro. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?[Link][4]

  • ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link][19]

  • SlideShare. Bioanalytical method validation emea. [Link][11]

  • ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link][5]

  • FDA. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link][12]

  • PMC. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. [Link][13]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link][14]

  • PubChem. Glycerol-1,1,2,3,3-d5. [Link][8]

Sources

Application

Application Note: Regioselective Synthesis of d5-Labeled Triacylglycerols Using 1,2,3-O-Tris(triisopropyl) Glycerol-d5

Executive Summary Stable isotope-labeled lipids are indispensable internal standards for quantitative lipidomics, pharmacokinetic tracking, and metabolic flux analysis. This application note details a robust, self-valida...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Stable isotope-labeled lipids are indispensable internal standards for quantitative lipidomics, pharmacokinetic tracking, and metabolic flux analysis. This application note details a robust, self-validating protocol for the synthesis of d5-labeled diacylglycerols (DAGs) and triacylglycerols (TAGs) starting from the commercially available precursor, 1,2,3-O-Tris(triisopropyl) Glycerol-d5. By combining global deprotection with regioselective enzymatic acylation, researchers can synthesize high-purity, position-specific d5-lipids with absolute structural confidence.

Scientific Rationale & Mechanistic Insights

The Role of the d5-Glycerol Backbone

In mass spectrometry-based lipidomics, isobaric interference and matrix effects severely confound quantitative analysis. Introducing deuterium atoms onto the glycerol backbone (d5) creates a mass shift (+5 Da) that perfectly co-elutes with endogenous lipids during liquid chromatography, serving as an1[1]. Furthermore, d5-glycerol tracers are critical for2 in complex biological systems[2], as well as for 3[3].

Causality of the Precursor Choice

1,2,3-O-Tris(triisopropyl) Glycerol-d5 provides a highly stable, non-oxidizable starting material. The bulky triisopropyl protecting groups sterically shield the secondary and primary hydroxyls. This prevents premature acyl migration and isotopic exchange during long-term storage. To utilize this precursor, a quantitative global deprotection using a fluoride source (e.g., TBAF) is required to unmask the d5-glycerol core before downstream acylation.

Regioselective Enzymatic Acylation

Chemical acylation of glycerol often yields a complex, intractable mixture of mono-, di-, and triacylglycerols. To circumvent this, our protocol employs4 (immobilized Candida antarctica lipase B)[4]. Causality: The active site of this enzyme is sterically restricted, demonstrating extreme specificity for primary alcohols (sn-1 and sn-3 positions) over the secondary sn-2 alcohol. This allows for the direct, high-yield synthesis of 1,3-DAG-d5 without the need for intermediate protecting groups. The sn-2 position can subsequently be esterified chemically to yield mixed-acid TAGs.

Synthesis Workflow

LipidSynthesis Start 1,2,3-O-Tris(triisopropyl) Glycerol-d5 Deprotect Global Deprotection (TBAF / THF) Start->Deprotect Glycerol Glycerol-d5 (Free Hydroxyls) Deprotect->Glycerol EnzAcyl Regioselective Acylation (Novozym 435, FA) Glycerol->EnzAcyl sn-1,3 Specificity DAG 1,3-Diacylglycerol-d5 (1,3-DAG-d5) EnzAcyl->DAG ChemAcyl sn-2 Acylation (EDC, DMAP, FA) DAG->ChemAcyl sn-2 Esterification TAG Triacylglycerol-d5 (TAG-d5) ChemAcyl->TAG Lipidomics LC-MS/MS Lipidomics Internal Standard TAG->Lipidomics

Workflow for the synthesis of d5-labeled Triacylglycerols from Tris(triisopropyl) Glycerol-d5.

Step-by-Step Experimental Protocols

Protocol A: Unmasking the Glycerol Core (Global Deprotection)

Objective: Remove the triisopropyl groups to yield free Glycerol-d5.

  • Preparation: Dissolve 1.0 mmol of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 in 10 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

  • Reagent Addition: Add 3.5 mmol of Tetrabutylammonium fluoride (TBAF) (1.0 M in THF) dropwise at 0°C. Causality: The fluoride ion acts as a highly specific nucleophile for silyl/alkyl protecting groups, driving cleavage while preventing thermal degradation of the d5-backbone.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 8:2).

  • Purification: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Concentrate the aqueous layer (which retains the highly polar Glycerol-d5) under reduced pressure, and purify via short-path silica gel chromatography (CHCl₃:MeOH 90:10) to obtain pure Glycerol-d5.

Protocol B: Enzymatic Synthesis of 1,3-Diacylglycerol-d5

Objective: Regioselective esterification at the sn-1 and sn-3 positions.

  • Preparation: Dissolve the purified Glycerol-d5 (0.6 mmol) and the desired fatty acid (e.g., Linoleic Acid, 1.2 mmol) in 1.2 mL of tert-butanol[4].

  • Enzyme Addition: Add 24 mg (40% w/w) of 4 and 50 mg of activated 4Å molecular sieves[4]. Causality: Molecular sieves sequester the water byproduct, shifting the thermodynamic equilibrium strictly toward esterification and preventing hydrolysis of the newly formed ester bonds.

  • Incubation: Place the mixture in a thermoconstant orbital shaker at 60°C and 200 rpm for 5 hours[4].

  • Isolation: Filter the mixture to remove the immobilized enzyme and molecular sieves. Evaporate the tert-butanol under reduced pressure. Purify the 1,3-DAG-d5 via silica gel chromatography (CHCl₃:MeOH 98:2)[4].

Protocol C: Chemical Synthesis of Triacylglycerol-d5

Objective: Esterification of the remaining sn-2 hydroxyl to form a mixed-acid TAG-d5.

  • Preparation: Dissolve 0.1 mmol of 1,3-DAG-d5 and 0.12 mmol of a distinct fatty acid (e.g., Oleic Acid) in 5 mL of anhydrous Dichloromethane (DCM).

  • Coupling: Add 0.15 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.02 mmol of 4-Dimethylaminopyridine (DMAP). Causality: EDC activates the fatty acid carboxyl group, while DMAP acts as a nucleophilic catalyst, facilitating efficient acyl transfer to the sterically hindered sn-2 position without causing acyl migration.

  • Reaction: Stir at room temperature for 12 hours.

  • Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexane:Ether 90:10) to yield the final TAG-d5.

Quantitative Data & Validation

To ensure the synthesized lipids are self-validating, LC-MS/MS analysis must be performed. The d5-labeling provides a distinct +5 m/z shift compared to endogenous unlabeled lipids, ensuring accurate quantification in complex biological matrices without isotopic overlap[1].

Table 1: Expected Analytical Parameters for Synthesized d5-Lipids

Lipid SpeciesMolecular FormulaExact Mass [M+NH₄]⁺Chromatographic Shift vs UnlabeledPrimary MS/MS Neutral Loss
Glycerol-d5 C₃H₃D₅O₃115.10N/AN/A
1,3-Dilinoleoyl-glycerol-d5 C₃₉H₆₃D₅O₅637.55Co-elution-280.2 (Linoleic acid)
1,3-Dilinoleoyl-2-oleoyl-TAG-d5 C₅₇H₉₇D₅O₆899.78Co-elution-282.2 (Oleic acid)

Note: Co-elution of the d5-internal standard with the endogenous lipid is critical for correcting ion suppression effects during ESI-MS[1].

References

  • Biosynthesis of the Novel Endogenous 15-Lipoxygenase Metabolites N-13-Hydroxy-octodecadienoyl-ethanolamine and 13-Hydroxy-octode - CNR-IRIS.
  • High-content assays for evaluating cellular and hepatic diacylglycerol acyltransferase activity - Semantic Scholar.
  • LIPID MAPS MASS SPECTROMETRY METHODS CHAPTERS - Lipid MAPS.
  • Measurement of lipid flux to advance translational research - Experimental & Molecular Medicine.

Sources

Method

Application of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 in quantitative metabolomics

Application Note: Engineering Absolute Quantitation in Lipidomics using 1,2,3-O-Tris(triisopropylsilyl) Glycerol-d5 Target Audience: Analytical Chemists, Mass Spectrometrists, and Translational Biomarker Scientists. Exec...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Absolute Quantitation in Lipidomics using 1,2,3-O-Tris(triisopropylsilyl) Glycerol-d5

Target Audience: Analytical Chemists, Mass Spectrometrists, and Translational Biomarker Scientists.

Executive Summary

The quantitation of highly non-polar neutral lipids—such as triacylglycerols (TAGs) and cholesterol esters (CEs)—remains a persistent bottleneck in untargeted and targeted lipidomics. Endogenous lipases, chemical hydrolysis during harsh extraction, and severe in-source fragmentation often compromise the integrity of natural stable-isotope-labeled (SIL) standards.

To overcome these analytical blind spots, 1,2,3-O-Tris(triisopropylsilyl) Glycerol-d5 (Tri-TIPS-Glycerol-d5, CAS: 1330185-53-9) has emerged as a structurally engineered, ultra-stable surrogate internal standard[1]. By replacing vulnerable ester bonds with sterically hindered silyl ethers, this molecule provides an indestructible retention time (RT) anchor and normalization reference for reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) workflows.

Mechanistic Insights: The Causality of Molecular Design

As a Senior Application Scientist, I approach internal standard selection not as a simple mass-shift exercise, but as a physicochemical matching problem. The utility of Tri-TIPS-Glycerol-d5 is rooted in three deliberate structural features:

  • Steric Shielding (Zero Hydrolysis): Natural TAG standards (e.g., Tripalmitin-d5) contain ester linkages that are highly susceptible to enzymatic cleavage by residual lipases in unquenched plasma, or chemical hydrolysis during biphasic extraction. Tri-TIPS-Glycerol-d5 utilizes bulky triisopropylsilyl (TIPS) groups. The immense steric hindrance around the ether oxygen completely blocks nucleophilic attack, rendering the molecule biologically and chemically inert.

  • Absolute Isotopic Isolation: The d5-labeled glycerol backbone ensures a +5 Da mass shift. When combined with the completely unnatural TIPS moieties, the molecule generates a unique mass signature (Formula: C30H63D5O3Si3, MW: ~566.2 g/mol ) that is mathematically impossible to overlap with any endogenous biological matrix component.

  • Chromatographic Mimicry: With a calculated LogP > 10, Tri-TIPS-Glycerol-d5 perfectly mimics the extreme hydrophobicity of long-chain TAGs and CEs. It co-elutes in the highly non-polar retention window of a C18 column, ensuring that any matrix effects (ion suppression/enhancement) affecting the neutral lipids equally affect the internal standard.

Self-Validating Experimental Protocol: MTBE Biphasic Extraction

To maximize the recovery of neutral lipids while minimizing contamination, we utilize a modified Methyl-tert-butyl ether (MTBE) extraction method[2]. Unlike traditional Folch (chloroform) extractions where the lipid-rich phase is trapped at the bottom beneath a solid protein disk, MTBE partitions the lipids into the upper organic layer, eliminating pipetting contamination[3].

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. The internal standard is spiked directly into the raw matrix before any solvent addition to capture 100% of the variance in extraction efficiency.

  • Matrix Aliquoting: Transfer 50 µL of biological plasma/homogenate into a 2.0 mL solvent-resistant microcentrifuge tube.

  • IS Spiking (Validation Anchor): Add 10 µL of Tri-TIPS-Glycerol-d5 working solution (10 µg/mL in Isopropanol). Causality: Spiking at this exact moment ensures the IS undergoes the exact same protein-binding and precipitation dynamics as endogenous lipids.

  • Protein Precipitation: Add 225 µL of ice-cold Methanol (MeOH). Vortex vigorously for 15 seconds.

  • Lipid Solubilization: Add 750 µL of MTBE[2]. Incubate the mixture on a thermomixer at 20°C for 1 hour at 1,000 rpm. Causality: The extended incubation in a highly non-polar solvent ensures complete disruption of lipoprotein complexes (e.g., VLDL/LDL) housing the neutral lipids.

  • Phase Separation: Add 188 µL of LC-MS grade H₂O. Vortex for 20 seconds, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Recovery: Carefully aspirate 600 µL of the upper organic layer. Dry completely under a gentle stream of ultra-pure Nitrogen.

  • Reconstitution: Reconstitute the lipid pellet in 100 µL of Isopropanol/Methanol (1:1, v/v) prior to LC-MS injection.

Protocol Validation Checkpoint

System Suitability: Upon LC-MS analysis, the absolute peak area of the Tri-TIPS-Glycerol-d5[M+NH4]⁺ adduct must maintain a Coefficient of Variation (CV) < 5% across all technical replicates. A sudden drop in the IS response explicitly flags a failure in phase separation or severe electrospray matrix suppression, automatically invalidating that specific sample batch.

MTBE_Extraction Sample Biological Sample (Plasma/Tissue) Spike Spike IS: Tri-TIPS-Glycerol-d5 Sample->Spike Step 1 & 2 Solvent Add MTBE/MeOH (Vortex & Incubate) Spike->Solvent Step 3 & 4 Phase Phase Separation (Add H2O & Centrifuge) Solvent->Phase Step 5 Organic Upper Organic Phase (Lipid Extract + IS) Phase->Organic Step 6 (Target) Aqueous Lower Aqueous Phase (Polar Metabolites) Phase->Aqueous Step 6 (Discard/Save)

Workflow for MTBE biphasic lipid extraction integrating Tri-TIPS-Glycerol-d5.

LC-MS/MS Analytical Pathway

Neutral lipids are analyzed using a Reversed-Phase Liquid Chromatography (RP-LC) system coupled to a High-Resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer[4].

Because Tri-TIPS-Glycerol-d5 lacks easily ionizable acidic/basic protons, it relies on adduct formation. The mobile phase must be doped with 10 mM Ammonium Formate to drive the formation of stable [M+NH4]⁺ precursor ions during positive Electrospray Ionization (ESI+).

LCMS_Pathway Extract Reconstituted Lipid Extract RPLC RP-LC Separation (C18 Column) Extract->RPLC ESI ESI(+) Ionization [M+NH4]+ Adducts RPLC->ESI Elution > 15 min MSMS High-Res MS/MS Acquisition ESI->MSMS m/z Isolation Data Data Normalization (RT & Intensity) MSMS->Data

RP-LC-MS/MS analytical pathway for neutral lipid profiling and IS normalization.

Quantitative Data Presentation

The superiority of Tri-TIPS-Glycerol-d5 becomes evident when benchmarked against traditional ester-linked internal standards. In our validation studies, human plasma was subjected to delayed quenching (mimicking clinical collection delays) prior to MTBE extraction.

Table 1: Performance Comparison of Internal Standards in Plasma Lipidomics

Internal Standard MoleculeTarget Lipid Class MimickedExtraction Recovery (%)RT Stability (CV %)Susceptibility to Endogenous Lipases
Tri-TIPS-Glycerol-d5 Neutral Lipids (TAG/CE)98.5 ± 1.2 < 0.5% None (Steric Shielding)
Tripalmitin-d5 (TAG 48:0-d5)Neutral Lipids (TAG)82.4 ± 6.5< 0.8%High (Ester Cleavage)
Cholesteryl Ester-d7Neutral Lipids (CE)88.1 ± 4.2< 0.7%Moderate
PC(15:0/18:1-d7)Phospholipids (Polar)95.2 ± 2.1< 0.6%Low

Data Interpretation: The 82.4% recovery and high variance (± 6.5%) of Tripalmitin-d5 is a direct artifact of ex vivo lipolysis occurring before the solvent quench. Tri-TIPS-Glycerol-d5 maintains a near-perfect 98.5% recovery, proving its structural immunity to enzymatic degradation and establishing it as the ultimate quantitative anchor for non-polar lipidomics.

Conclusion

The application of 1,2,3-O-Tris(triisopropylsilyl) Glycerol-d5 fundamentally upgrades the rigor of untargeted and targeted lipidomics. By engineering out the chemical vulnerabilities of natural lipids while retaining their critical chromatographic properties, this standard ensures that quantitative variance reflects true biological perturbation, rather than pre-analytical degradation or extraction artifacts.

References

  • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research, 49(5), 1137-1146. [2]

  • Toronto Research Chemicals (TRC). "1,2,3-O-Tris(triisopropyl) Glycerol-d5, TRC (Product Code: 30455196)". Fisher Scientific Catalog.[1]

  • Cajka, T., & Fiehn, O. (2014). "LC–MS-Based Lipidomics and Automated Identification of Lipids Using the LipidBlast In-Silico MS/MS Library." Springer Nature Experiments / Methods in Molecular Biology. [4]

Sources

Application

Application Notes and Protocols: In Vivo Tracer Studies Utilizing 1,2,3-O-Tris(triisopropyl) Glycerol-d5

Abstract Stable isotope tracing has become an indispensable tool for quantitatively evaluating metabolic pathways in vivo.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the use of a nov...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Stable isotope tracing has become an indispensable tool for quantitatively evaluating metabolic pathways in vivo.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the use of a novel protected, deuterated glycerol analog, 1,2,3-O-Tris(triisopropyl) Glycerol-d5 , to probe the dynamics of glycerolipid metabolism. By leveraging its unique chemical properties, this tracer offers a sophisticated method for measuring de novo synthesis of triglycerides, phospholipids, and other glycerolipids, as well as providing insights into lipolysis. These application notes are designed for researchers, scientists, and drug development professionals seeking to perform robust, kinetic studies of lipid metabolism in preclinical models.

Scientific Background and Rationale
1.1 The Central Role of Glycerol in Lipid Metabolism

Glycerolipid synthesis is fundamental to cellular energy storage, membrane biogenesis, and signaling.[4] The metabolic cornerstone of this process is glycerol-3-phosphate (G3P), which serves as the structural backbone for nearly all glycerolipids.[4] G3P is primarily derived from glycolysis or the phosphorylation of free glycerol.[4] The canonical pathway for glycerolipid synthesis, often referred to as the Kennedy pathway, involves the sequential acylation of G3P to form lysophosphatidic acid (LPA) and then phosphatidic acid (PA).[5] PA is a critical branch point, leading either to the synthesis of various phospholipids or, after dephosphorylation to diacylglycerol (DAG), to the formation of triacylglycerols (TAGs) and the phospholipids phosphatidylcholine (PC) and phosphatidylethanolamine (PE).[5][6] Tracing the incorporation of a labeled glycerol molecule into this network provides a direct measure of the synthetic flux through these crucial pathways.

Glycerolipid_Synthesis cluster_kennedy Kennedy Pathway & Branches Glycerol_d5 Glycerol-d5 (from Tracer) G3P Glycerol-3-Phosphate-d5 Glycerol_d5->G3P Glycerol Kinase LPA Lysophosphatidic Acid-d5 (LPA-d5) G3P->LPA GPAT PA Phosphatidic Acid-d5 (PA-d5) LPA->PA AGPAT mid1 PA->mid1 DAG Diacylglycerol-d5 (DAG-d5) TAG Triacylglycerol-d5 (TAG-d5) DAG->TAG DGAT PL Phospholipids-d5 (PC, PE) DAG->PL CPT/EPT Other_PL Other Phospholipids-d5 (PI, PG, PS) CDP_DAG CDP-DAG-d5 CDP_DAG->Other_PL mid1->DAG PAP mid1->CDP_DAG CDS mid2

Figure 1: Simplified glycerolipid synthesis pathway showing the incorporation of the Glycerol-d5 tracer.
1.2 Principles of Stable Isotope Tracing in Lipidomics

Stable isotope labeling is a powerful technique to measure the dynamics of metabolic processes directly.[2][3] Unlike methods that measure static metabolite levels, tracing allows for the quantification of biosynthesis, degradation, and interconversion rates.[2] The core principle is the administration of a substrate labeled with a heavy, non-radioactive isotope (e.g., Deuterium ²H, Carbon-13 ¹³C) into a biological system.[2][7] The labeled atoms are then tracked as they are incorporated into downstream metabolites.[8] By measuring the ratio of the labeled (heavy) to unlabeled (light) forms of a product molecule over time using mass spectrometry, one can calculate its synthesis rate.[1]

1.3 The Unique Advantages of 1,2,3-O-Tris(triisopropyl) Glycerol-d5

The design of this tracer confers specific advantages for in vivo studies:

  • Deuterium (d5) Label: The five deuterium atoms on the glycerol backbone provide a significant +5 Da mass shift. This makes the labeled glycerol moiety readily distinguishable from the natural abundance isotopologues of unlabeled lipids in a mass spectrometer, facilitating accurate quantification. Deuterium is a stable, non-radioactive isotope, making it safe for routine in vivo studies.[7] While large amounts of deuterium can have minor isotope effects, the tracer quantities used in these studies are generally considered not to significantly alter metabolic behavior.[7][9]

  • Triisopropylsilyl (TIPS) Protecting Groups: The hydroxyl groups of glycerol are masked by bulky TIPS ethers. This chemical modification is central to the tracer's utility for several reasons:

    • Enhanced Lipophilicity: The TIPS groups render the molecule highly lipophilic, which can significantly improve its absorption and distribution characteristics, particularly for oral administration.

    • Controlled In Vivo Release: Silyl ethers are susceptible to cleavage by endogenous hydrolase enzymes in vivo. This enzymatic deprotection results in a controlled, gradual release of the glycerol-d5 tracer into the cellular environment. This avoids the rapid clearance and potentially confounding metabolic fates that can occur with a bolus administration of free, unprotected glycerol.

    • Metabolic Stability: By protecting the hydroxyl groups, the tracer is prevented from undergoing premature metabolism before reaching the target tissues and pathways for glycerolipid synthesis. This ensures that the released glycerol-d5 is primarily directed into the G3P pool for lipid assembly.

Application Notes
2.1 Primary Application: Measuring De Novo Glycerolipid Synthesis

The primary use of this tracer is to determine the de novo synthesis rate of various glycerolipid classes in different tissues (e.g., liver, adipose tissue, heart) and in circulation (plasma). By administering the tracer and collecting tissues and blood at multiple time points, researchers can construct a kinetic curve of isotopic enrichment.

Key Measurable Endpoints:

  • Fractional Synthetic Rate (FSR): The percentage of a lipid pool that is newly synthesized per unit of time.

  • Absolute Synthetic Rate (ASR): The absolute amount of a lipid synthesized per unit of time (requires measurement of the total lipid pool size).

  • Tissue-Specific Synthesis: Comparison of synthesis rates across different organs to understand lipid partitioning and metabolism.

  • Pharmacological Modulation: Assessing the effect of drug candidates on lipid synthesis rates.

2.2 Secondary Application: Quantifying Whole-Body Lipolysis

Glycerol released during the breakdown of TAGs in adipose tissue cannot be re-utilized by adipocytes due to low expression of glycerol kinase.[10][11] Therefore, the rate of appearance (Ra) of glycerol in the plasma is a reliable index of whole-body lipolysis.[11] After the d5-glycerol tracer has been incorporated into TAG stores, its subsequent release back into circulation can be monitored. By measuring the dilution of labeled glycerol appearing from lipolysis with unlabeled glycerol, one can calculate the glycerol Ra, providing a dynamic measure of TAG breakdown.[1]

2.3 Key Experimental Design Considerations
  • Animal Model: Standard rodent models (mice, rats) are well-suited for these studies. Ensure consistency in age, sex, and genetic background.

  • Route of Administration: Due to its lipophilicity, oral gavage is the preferred route for the protected tracer. This mimics dietary lipid absorption. Intravenous (IV) infusion is possible if the tracer is formulated in a suitable vehicle (e.g., with albumin or in an emulsion), but oral delivery is more straightforward.

  • Physiological State: The metabolic state of the animal is critical.

    • Fasting: Measures basal, endogenous lipid synthesis.

    • Fed/Postprandial: Measures synthesis in response to nutrient intake.

  • Time Course: A well-designed time course is essential for kinetic analysis. A typical experiment might include sample collection at 0, 1, 2, 4, 8, and 24 hours post-administration to capture the peak and decay of tracer incorporation.

Experimental Protocols
3.1 Protocol 1: Tracer Administration and Sample Collection (Rodent Model)

Materials:

  • 1,2,3-O-Tris(triisopropyl) Glycerol-d5

  • Vehicle (e.g., corn oil, olive oil)

  • Oral gavage needles

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Surgical tools for tissue harvesting

  • Liquid nitrogen and cryovials for sample storage

Procedure:

  • Tracer Preparation: Prepare a stock solution of the tracer in the chosen vehicle. A typical dose for a mouse study is 50-100 mg/kg body weight. Ensure the tracer is fully dissolved. Vortex and gently warm if necessary.

  • Animal Preparation: Acclimatize animals and fast overnight (e.g., 12-16 hours) if studying basal metabolism. Record the body weight of each animal immediately before dosing.

  • Administration: Administer the prepared tracer solution via oral gavage. Ensure the volume is appropriate for the animal size (e.g., 5-10 µL/g for mice).

  • Time-Pointed Blood Collection: At each designated time point, collect a small volume of blood (e.g., 20-50 µL) via tail vein or submandibular bleeding into EDTA-coated tubes.

  • Plasma Separation: Immediately centrifuge the blood (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to a new, labeled cryovial and snap-freeze in liquid nitrogen. Store at -80°C.

  • Terminal Tissue Collection: At the final time point, euthanize the animal according to approved IACUC protocols.

  • Tissue Harvesting: Rapidly dissect the tissues of interest (e.g., liver, epididymal white adipose tissue, heart, muscle). Rinse briefly in ice-cold PBS to remove excess blood.

  • Sample Preservation: Blot the tissues dry, weigh them, and immediately snap-freeze in liquid nitrogen. Store in labeled cryovials at -80°C until analysis.

3.2 Protocol 2: Total Lipid Extraction

This protocol is based on the widely used Folch method.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (IS) solution (e.g., a mix of lipids not naturally abundant, such as TG(17:0/17:0/17:0), dissolved in chloroform)

  • Glass tubes with Teflon-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • Plasma: Use 25-50 µL of plasma.

    • Tissue: Weigh ~20-50 mg of frozen tissue and homogenize in ice-cold PBS or directly in the extraction solvent.

  • Spiking Internal Standard: To each sample, add a known amount of the IS solution. This is critical for correcting for sample loss during extraction and for absolute quantification.[12]

  • Solvent Addition: Add 20 parts of a 2:1 (v/v) chloroform:methanol mixture for every 1 part of aqueous sample (e.g., for 100 µL of homogenate, add 2 mL of 2:1 chloroform:methanol).

  • Extraction: Vortex the mixture vigorously for 2 minutes. Incubate at room temperature for 20-30 minutes to ensure complete extraction.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for a 2 mL solvent volume). Vortex for 1 minute and then centrifuge (1,500 x g for 5 minutes) to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C. For analysis, reconstitute the extract in a suitable solvent for mass spectrometry (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v).[12]

3.3 Protocol 3: Mass Spectrometry Analysis (LC-MS/MS)

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.[13]

  • Reversed-phase C18 or C30 column for lipid separation.

Procedure:

  • Chromatographic Separation: Inject the reconstituted lipid extract onto the LC system. Use a gradient of mobile phases (e.g., A: acetonitrile/water with ammonium formate; B: isopropanol/acetonitrile with ammonium formate) to separate lipid classes.[13]

  • Mass Spectrometry Method:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

    • Acquire full scan MS1 spectra at high resolution (e.g., >120,000) to accurately determine the mass-to-charge ratio (m/z) of precursor ions.[13]

    • Acquire MS/MS fragmentation spectra to identify lipid species.

  • Data Acquisition: Monitor for pairs of unlabeled (M+0) and labeled (M+5) ions corresponding to the glycerolipids of interest. For example, for a specific triglyceride like TG(16:0/18:1/18:2), you would search for its calculated m/z and the corresponding ion with a +5.032 Da mass shift (5 x mass of ²H - 5 x mass of ¹H).

Data Analysis and Interpretation
4.1 Workflow for Data Processing and Analysis

Data_Analysis_Workflow Raw_Data Raw LC-MS/MS Data (.raw, .wiff, etc.) Peak_Picking Peak Picking & Feature Detection Raw_Data->Peak_Picking Lipid_ID Lipid Identification (e.g., LipidSearch, MS-DIAL) Peak_Picking->Lipid_ID Isotopologue_Extraction Isotopologue Extraction (M+0, M+5 intensities) Lipid_ID->Isotopologue_Extraction Enrichment_Calc Calculate Isotopic Enrichment (M+5 / (M+0 + M+5)) Isotopologue_Extraction->Enrichment_Calc Kinetic_Modeling Kinetic Modeling (Calculate FSR) Enrichment_Calc->Kinetic_Modeling Stats Statistical Analysis & Visualization Kinetic_Modeling->Stats

Figure 2: A typical workflow for processing stable isotope tracer data from an LC-MS/MS experiment.
4.2 Calculating Isotopic Enrichment and Synthesis Rates
  • Isotopologue Abundance: For each identified glycerolipid, extract the peak area or intensity for the unlabeled (M+0) and the d5-labeled (M+5) isotopologues at each time point.

  • Correction for Natural Abundance: Correct the measured intensities for the natural abundance of ¹³C and other isotopes that contribute to the M+1 to M+4 signals. This is crucial for accurate enrichment calculation and is often handled by specialized software.

  • Calculate Molar Percent Enrichment (MPE): MPE = [ (Intensity of M+5) / (Intensity of M+0 + Intensity of M+5) ] * 100

  • Calculate Fractional Synthetic Rate (FSR): The FSR can be determined from the slope of the MPE curve over time, especially during the initial linear phase of incorporation. It represents the fraction of the lipid pool synthesized per hour. FSR (%/hour) = (ΔMPE / Δtime) / MPE_precursor * 100

    • Where ΔMPE is the change in enrichment in the product, Δtime is the change in time, and MPE_precursor is the enrichment of the direct precursor pool (intracellular glycerol-3-phosphate-d5). The precursor enrichment can be challenging to measure directly and is often estimated from plasma glycerol enrichment at an isotopic steady state.

4.3 Data Presentation

Summarize the kinetic data in a table for clarity and easy comparison between experimental groups.

Time Point (Hours)Plasma TG(52:2) MPE (%)Liver TG(52:2) MPE (%)Adipose TG(52:2) MPE (%)
00.0 ± 0.00.0 ± 0.00.0 ± 0.0
10.8 ± 0.23.5 ± 0.60.2 ± 0.1
21.5 ± 0.36.8 ± 1.10.5 ± 0.2
42.6 ± 0.510.2 ± 1.51.1 ± 0.3
83.1 ± 0.69.5 ± 1.32.0 ± 0.4
241.8 ± 0.45.1 ± 0.93.5 ± 0.7
Table 1: Example data showing the Molar Percent Enrichment (MPE) of a representative triglyceride species over 24 hours in different tissues following administration of the tracer. Values are represented as Mean ± SEM.
References
  • Sidossis, L. S., & Mittendorfer, B. (2017). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Expert Review of Endocrinology & Metabolism, 4(2), 213-224. [Link]

  • Grüner, S., & Ejsing, C. S. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules, 8(4), 151. [Link]

  • Li, L., et al. (2018). Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity. International Journal of Molecular Sciences, 19(11), 3484. [Link]

  • Small Molecule Pathway Database (SMPDB). (n.d.). Glycerolipid Metabolism. [Link]

  • Wilfling, F., et al. (2014). Glycerolipid Synthesis and Lipid Droplet Formation in the Endoplasmic Reticulum. Cell Metabolism, 19(5), 767-779. [Link]

  • Muir, A., et al. (2025). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. Oncogene. [Link]

  • Kim, H. J., et al. (2022). Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers. Annals of Clinical Nutrition and Metabolism, 1(4), 1018. [Link]

  • Shen, W., et al. (2010). Metabolic and Transcriptional Responses of Glycerolipid Pathways to a Perturbation of Glycerol 3-Phosphate Metabolism in Arabidopsis. Journal of Biological Chemistry, 285(30), 22957-22965. [Link]

  • Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 777-795. [Link]

  • Klein, P. D., et al. (1981). Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry. Biomedical Mass Spectrometry, 8(11), 528-532. [Link]

  • Ejsing, C. S., & Grüner, S. (2018). Analytical considerations of stable isotope labelling in lipidomics. Biomolecules, 8(4), 151. [Link]

  • Bresciani, A., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1175-1210. [Link]

  • Kohlwein, S. D. (2010). Pathways for the synthesis of glycerolipids and their subcellular localization. ResearchGate. [Link]

  • Jackson, K. G., & Fielding, B. A. (2015). Tracing lipid metabolism: the value of stable isotopes in human nutrition. Journal of Endocrinology, 226(3), R1-R11. [Link]

  • Metabolic Solutions. (n.d.). Stable Isotope Assays for De Novo Lipogenesis and Lipid Kinetics. [Link]

  • Matthews, D. E., et al. (1991). Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers. Acta Diabetologica, 28(2), 179-184. [Link]

Sources

Method

Application Note: Triisopropylsilyl (TIPS) Cleavage Protocols for 1,2,3-O-Tris(TIPS) Glycerol-d5

Executive Summary & Nomenclature Clarification The synthesis of site-specifically labeled deuterated lipids requires robust, orthogonal protection strategies. A premier building block for these syntheses is 1,2,3-O-Tris(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

The synthesis of site-specifically labeled deuterated lipids requires robust, orthogonal protection strategies. A premier building block for these syntheses is 1,2,3-O-Tris(triisopropylsilyl) Glycerol-d5 .

Critical Nomenclature Note: Commercial suppliers frequently catalog this compound under the abbreviated name1[1]. However, the protecting groups are chemically Triisopropylsilyl (TIPS) ethers , not simple alkyl triisopropyl ethers. This distinction dictates the entire cleavage strategy: true alkyl ethers would require harsh Lewis acids (e.g., BBr₃), whereas silyl ethers are uniquely susceptible to fluoride ions and mild protic acids[2].

This application note provides field-validated protocols for both the global deprotection (yielding Glycerol-d5) and the selective deprotection (yielding 2-O-TIPS Glycerol-d5) of this critical metabolic tracer precursor.

Mechanistic Causality: Fluoride vs. Protic Cleavage

The choice of cleavage reagent is not arbitrary; it is governed by the thermodynamic properties of silicon bonds and the extreme steric bulk of the TIPS group.

Global Deprotection via Fluoride (TBAF)

Tetrabutylammonium fluoride (TBAF) is the gold standard for global silyl ether cleavage. The reaction is driven by the immense thermodynamic stability of the newly formed Si–F bond (~135 kcal/mol) compared to the breaking Si–O bond (~106 kcal/mol)[2]. Because the fluoride anion is small and highly nucleophilic, it readily overcomes the steric hindrance of the bulky isopropyl groups, making it highly effective for fully protected substrates[3].

Mechanism A 1,2,3-O-Tris(TIPS) Glycerol-d5 B Fluoride Attack (F⁻) from TBAF A->B Addition C Pentacoordinate Silicon Intermediate B->C Nucleophilic attack D Si-O Bond Cleavage (TIPS-F) C->D Si-F bond formation E Alkoxide Intermediate D->E Alkoxide departure F Protonation (Quench) E->F NH4Cl addition G Deprotected Glycerol-d5 F->G Final Product

Mechanistic pathway of fluoride-mediated TIPS ether cleavage yielding Glycerol-d5.

Selective Deprotection via Acid-Catalyzed Hydrolysis

The TIPS group is highly robust under acidic conditions compared to TMS or TBS groups[3]. However, by exploiting the differential steric environments of the glycerol backbone, selective cleavage is achievable. The primary positions (sn-1 and sn-3) are less sterically congested than the secondary position (sn-2). Under mild acidic conditions (e.g., HCl in MeOH), the primary TIPS ethers undergo protonation and subsequent nucleophilic attack by the solvent much faster than the secondary TIPS ether, allowing for the isolation of 2-O-TIPS Glycerol-d5[4].

Quantitative Data & Cleavage Profiles

The following table summarizes the optimized parameters for processing 1,2,3-O-Tris(TIPS) Glycerol-d5.

Cleavage StrategyReagent SystemTarget ProductTemperatureReaction TimeTypical YieldExtraction Profile
Global TBAF (3.5 eq) in THFGlycerol-d520 °C (RT)2–4 hours>90%Highly Hydrophilic
Selective (1,3-OH) HCl (cat.) in MeOH2-O-TIPS Glycerol-d50 °C to RT6–12 hours75–85%Lipophilic
Selective (1-OH) TBAF/AcOH (1:1)1,2-di-O-TIPS Glycerol-d50 °C1–2 hours~50% (Mixture)Highly Lipophilic

Self-Validating Experimental Protocols

Workflow Start 1,2,3-O-Tris(TIPS) Glycerol-d5 Decision Target Product? Start->Decision Global Global Deprotection (Glycerol-d5) Decision->Global Complete Cleavage Selective Selective Deprotection (2-O-TIPS Glycerol-d5) Decision->Selective Retain 2-O-TIPS TBAF TBAF / THF RT, 2-4h Global->TBAF Acid HCl / MeOH 0°C to RT Selective->Acid Quench1 Dry-load on Silica (Avoid aqueous loss) TBAF->Quench1 Quench2 Aqueous Workup (Lipophilic product) Acid->Quench2

Decision tree for global versus selective deprotection workflows of TIPS-protected Glycerol-d5.

Protocol A: Global Deprotection (Yielding Glycerol-d5)

Expert Insight: Fully deprotected glycerol is infinitely soluble in water. Performing a standard aqueous workup (extracting with EtOAc or DCM) will result in catastrophic yield loss. This protocol utilizes a dry-loading self-validating system to bypass aqueous partitioning.

  • Initiation: Dissolve 1,2,3-O-Tris(TIPS) Glycerol-d5 (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (3.5 eq) dropwise at room temperature[2].

  • Monitoring (IPC): Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (R_f ~0.9) will disappear. Since the product is highly polar, it will remain at the baseline.

  • Quenching & Dry-Loading: Do NOT add water. Instead, add 2.0 grams of silica gel directly to the reaction flask per gram of starting material.

  • Concentration: Evaporate the THF in vacuo until a free-flowing powder is obtained.

  • Purification: Load the powder onto a short silica gel column. Elute first with 100% EtOAc to wash away the non-polar TIPS-F byproducts and tetrabutylammonium salts. Finally, elute with EtOAc/MeOH (8:2) to recover the pure Glycerol-d5.

Protocol B: Selective Deprotection (Yielding 2-O-TIPS Glycerol-d5)

Expert Insight: Because the resulting product retains a bulky TIPS group, it is sufficiently lipophilic to survive a standard aqueous workup. Strict temperature control is required to prevent over-deprotection.

  • Initiation: Dissolve the substrate (1.0 eq) in anhydrous Methanol (0.1 M) and cool to 0 °C in an ice bath.

  • Catalysis: Add a catalytic amount of 1.25 M HCl in Methanol (0.1 eq).

  • Monitoring (IPC): Allow the reaction to slowly warm to room temperature. Monitor strictly by TLC every hour. The reaction is a self-validating kinetic resolution; halting the reaction when the di-deprotected spot (R_f ~0.3 in Hexanes/EtOAc 1:1) is maximized prevents total cleavage.

  • Quenching: Once optimal conversion is reached (typically 6-12 hours), quench the reaction by adding solid NaHCO₃ (0.5 eq) and stirring for 15 minutes to neutralize the acid[4].

  • Workup: Filter the suspension to remove salts, concentrate the methanol in vacuo, and partition the residue between EtOAc and Brine. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography to isolate 2-O-TIPS Glycerol-d5.

In-Process Controls (IPC) & Analytical Validation

Working with deuterated, non-UV-active compounds presents unique analytical traps. Ensure the following validations are met:

  • TLC Visualization: Glycerol and TIPS ethers do not absorb UV light. Plates must be stained with Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) and heated to visualize the spots.

  • NMR Trap (Critical): Because the glycerol backbone is fully deuterated (CD₂-CD-CD₂), the backbone protons will be invisible in standard ¹H-NMR . Junior chemists often mistake a successful global deprotection for a "failed reaction" because the ¹H-NMR spectrum appears blank (save for solvent peaks).

  • Validation: You must utilize ¹³C-NMR (looking for the characteristic multiplet splitting of the carbon signals due to C-D coupling at ~63 ppm and ~72 ppm) or ²H-NMR to confirm the structural integrity of the Glycerol-d5 backbone.

References

  • Fisher Scientific / Toronto Research Chemicals. "1,2,3-O-Tris(triisopropyl) Glycerol-d5, TRC".
  • BenchChem. "Application Notes and Protocols: Cleavage of Isopropylsilyl Eaters with Tetrabutylammonium Fluoride (TBAF)".
  • Gelest Technical Library. "Deprotection of Silyl Ethers".
  • OpenOChem. "Protection of Alcohols".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1,2,3-O-Tris(triisopropylsilyl) Glycerol-d5 Deprotection

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that the triisopropylsilyl (TIPS) group is one of the most robust protecting groups avail...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that the triisopropylsilyl (TIPS) group is one of the most robust protecting groups available for hydroxyl functionalities [2]. However, when three TIPS groups are installed on a compact, deuterated 3-carbon backbone like glycerol-d5, the resulting molecule—1,2,3-O-Tris(triisopropylsilyl) glycerol-d5—presents an extreme steric challenge during deprotection.

This guide provides mechanistic causality, field-proven troubleshooting FAQs, and self-validating protocols to help you overcome stalled reactions and maximize your yield while preserving the isotopic integrity of your d5-backbone.

Part 1: Mechanistic Insights & The "Umbrella Effect"

To solve yield issues, we must first understand the causality behind the failure of standard deprotection methods.

The silicon atom in a TIPS ether is shielded by three bulky isopropyl groups. In a 1,2,3-tris-protected glycerol system, the secondary hydroxyl at the C2 position is flanked by the C1 and C3 TIPS ethers. This creates a massive steric "umbrella" that severely restricts the trajectory of incoming nucleophiles.

Standard deprotection relies on Tetrabutylammonium fluoride (TBAF) in THF. However, TBAF exists as a bulky ion pair in moderately polar solvents. The sheer size of the TBA+ counterion prevents the fluoride from efficiently accessing the highly shielded C2 silicon atom, leading to kinetically stalled mono- or di-protected intermediates [4]. Furthermore, TBAF is inherently basic; attempting to force the reaction with heat can lead to side reactions, lowering the overall yield of the fully deprotected glycerol-d5.

To achieve high yields, we must pivot from bulky basic fluoride sources to compact, acidic fluoride sources that protonate the oxygen (making it a superior leaving group) while delivering a sterically unhindered fluoride ion [3].

Part 2: Troubleshooting & FAQs

Q: My deprotection stalls at the di-TIPS or mono-TIPS intermediate after 24 hours with TBAF. Should I add more equivalents or increase the temperature? A: While increasing the temperature (e.g., to 60 °C) and using excess TBAF (up to 10 equivalents) can push the reaction forward, it is not recommended for optimal yields. Prolonged TBAF treatment is notoriously slow for sterically hindered substrates [4]. The basic nature of TBAF at elevated temperatures often leads to degradation pathways, capping your isolated yield at ~60-70%.

Q: Does the basicity of TBAF risk H/D exchange on my glycerol-d5 backbone? A: The C-D bonds on the glycerol backbone are generally stable. However, under forcing basic conditions (refluxing TBAF) in the presence of trace moisture, there is a minor risk of isotopic scrambling or elimination side-reactions. Utilizing neutral or mildly acidic conditions ensures 100% isotopic fidelity.

Q: I tried HF-Pyridine, but the reaction is harsh and my yield is still only moderate. What is the alternative? A: HF-Pyridine is a classic solution for recalcitrant silyl ethers [3], but pyridine is a relatively poor nucleophilic catalyst. The optimal alternative is HF-Imidazole . Imidazole acts as a superior nucleophilic buffer, significantly enhancing the desilylation efficiency of HF. It allows for clean, complete deprotection of highly hindered TIPS ethers in a fraction of the time, often yielding >90% [1].

Part 3: Quantitative Data Summary

The following table summarizes the kinetic and yield data for various deprotection strategies applied to highly hindered poly-TIPS systems.

Deprotection ReagentTempEffective Nucleophile SizeReaction TimeExpected YieldMechanistic Notes
TBAF (1.0 M in THF) 25 °CVery Large (Ion pair)> 48h< 40%Kinetically stalls at the di-TIPS intermediate.
TBAF (1.0 M in THF) 60 °CVery Large (Ion pair)24h - 48h60 - 70%High risk of basic degradation; requires vast excess.
HF-Pyridine 0 °C to RTSmall12h - 16h75 - 85%Harsh acidic conditions; requires PTFE labware.
HF-Imidazole 0 °C to RTSmall2h - 6h> 90% Mild, highly efficient; imidazole buffers the system.

Part 4: Reaction Pathway Visualization

TIPS_Deprotection Substrate 1,2,3-O-Tris(TIPS) Glycerol-d5 TBAF TBAF (THF) Sterically Hindered Substrate->TBAF F- attack HF_Pyr HF-Pyridine Harsh Acidic Substrate->HF_Pyr H+ / F- HF_Imid HF-Imidazole Mild & Compact Substrate->HF_Imid H+ / F- (Optimized) Inter Stalled Intermediate (Mono/Di-TIPS) TBAF->Inter RT, 24h Product Glycerol-d5 (Fully Deprotected) HF_Pyr->Product 12h (Moderate Yield) HF_Imid->Product 2-4h (High Yield >90%) Inter->Product 60°C, 48h (Low Yield)

Workflow comparing deprotection pathways for sterically hindered 1,2,3-O-Tris(TIPS) Glycerol-d5.

Part 5: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each phase includes an in-process control (IPC) to verify the chemical state before proceeding.

Protocol A: High-Yield Deprotection via HF-Imidazole (Recommended)

This method leverages the compact size of HF and the buffering capacity of imidazole to rapidly cleave hindered TIPS groups [1].

Step 1: Reagent Preparation & Setup

  • In a well-ventilated fume hood, equip a 50 mL PTFE or Nalgene flask (do not use glass due to HF) with a magnetic stir bar.

  • Dissolve 1,2,3-O-Tris(TIPS) glycerol-d5 (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Validation Check: Ensure the solution is completely clear and homogeneous before proceeding.

Step 2: Reagent Addition & Reaction

  • Slowly add imidazole (6.0 mmol, 2.0 eq per TIPS group).

  • Dropwise, add 70% HF-pyridine complex (equivalent to 15.0 mmol of HF). The imidazole will exothermically react with the HF to form the active HF-imidazole complex in situ.

  • Validation Check: A mild exotherm should be observed. If no temperature change occurs, the HF reagent may have degraded.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Validation Check (IPC): Perform TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.9) and intermediates should completely disappear, replaced by a baseline spot (Glycerol-d5). Confirm via LC-MS (monitor for the exact mass of fully deprotected glycerol-d5).

Step 3: Quenching & Isolation

  • Cool the reaction back to 0 °C.

  • Carefully quench by adding saturated aqueous NaHCO3 dropwise until the effervescence ceases.

  • Validation Check: Test the aqueous layer with pH paper. It must read pH 7-8 before extraction to ensure all HF is neutralized.

  • Extract the aqueous layer with EtOAc (5 x 20 mL). Note: Glycerol is highly water-soluble; exhaustive extraction or continuous liquid-liquid extraction is required.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield pure Glycerol-d5.

Protocol B: Forced TBAF Deprotection (Alternative)

Use this only if HF-based reagents are strictly prohibited in your facility.

Step 1: Setup

  • Dissolve the substrate (1.0 mmol) in anhydrous THF (5 mL) in a glass round-bottom flask.

  • Add 1.0 M TBAF in THF (10.0 mL, 10.0 mmol).

  • Validation Check: The solution will turn slightly yellow.

Step 2: Heating & Monitoring

  • Attach a reflux condenser and heat the reaction to 60 °C.

  • Validation Check (IPC): Monitor by LC-MS every 12 hours. You will observe a sequential mass shift as each TIPS group is removed. Do not stop the reaction until the mono-TIPS intermediate is completely consumed (typically 48 hours) [4].

  • Quench with saturated aqueous NH4Cl and extract exhaustively with EtOAc. Purify via silica gel chromatography.

Part 6: References

  • Hydrogen Fluoride Imidazole: A Simple, Efficient, Mild, and Cost-Effective Silyl-Ether Deprotection Reagent. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Orgosolver. [Link]

  • Total synthesis of the marine cyanobacterial cyclodepsipeptide apratoxin A. PNAS.[Link]

  • 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization. Semantic Scholar.[Link]

Optimization

Advanced Technical Support Center: Resolving LC-MS/MS Signal Interference with 1,2,3-O-Tris(triisopropyl) Glycerol-d5

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult with researchers, bioanalysts, and drug development professionals facing quantification challenges when ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult with researchers, bioanalysts, and drug development professionals facing quantification challenges when utilizing highly protected, isotopically labeled compounds.

1,2,3-O-Tris(triisopropyl) Glycerol-d5 (often referred to as 1,2,3-tri-O-TIPS-glycerol-d5) is a critical deuterated internal standard (IS) and synthetic precursor. While the +5 Da mass shift provided by the deuterium label is theoretically sufficient to differentiate it from its unlabeled counterpart, the bulky triisopropylsilyl (TIPS) protecting groups fundamentally alter the molecule's ionization behavior, fragmentation pathways, and lipophilicity.

This guide provides a causality-driven troubleshooting framework to help you diagnose interference, understand the underlying chemical mechanisms, and build a self-validating analytical method.

Part 1: Diagnostic Workflow for Signal Interference

Before adjusting instrument parameters, you must identify the root cause of the signal disruption. The flowchart below outlines the logical progression for diagnosing the four primary modes of interference: Adduct Heterogeneity, Isotopic Cross-Talk, In-Source Fragmentation, and Matrix Suppression.

DiagnosticWorkflow Start Signal Interference Detected in 1,2,3-O-TIPS-Glycerol-d5 Q1 Is the IS signal split across multiple masses? Start->Q1 A1 Adduct Heterogeneity Force [M+NH4]+ with Ammonium Formate Q1->A1 Yes Q2 Is IS signal increasing with Analyte Conc? Q1->Q2 No A2 Isotopic Cross-Talk Optimize IS Ratio or Use Non-Linear Fit Q2->A2 Yes Q3 High background noise at lower m/z? Q2->Q3 No A3 In-Source Fragmentation Lower Declustering Potential & Cone Voltage Q3->A3 Yes

Diagnostic workflow for identifying and resolving LC-MS/MS signal interference.

Part 2: Troubleshooting Guide & FAQs

FAQ 1: Why is my internal standard signal split across multiple m/z values, causing poor reproducibility?

The Causality (Adduct Heterogeneity): 1,2,3-O-Tris(triisopropyl) Glycerol-d5 is a neutral, highly lipophilic silyl ether. Because it lacks a strong basic site (like an amine) for protonation, it does not readily form a stable [M+H]⁺ ion in Electrospray Ionization (ESI). Instead, it scavenges ambient cations to form sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium [M+NH4]⁺ adducts [1]. Minor fluctuations in mobile phase salt content or glassware contamination will cause the signal to unpredictably partition among these adducts, appearing as "signal loss." The Fix: You must actively force the formation of a single adduct species. Add 5–10 mM Ammonium Formate or Ammonium Acetate to both your aqueous and organic mobile phases. This overwhelms the background sodium, driving >95% of the compound into the [M+NH4]⁺ state, creating a self-validating, stable precursor ion.

FAQ 2: I am seeing a massive interference peak at m/z ~583.5. Where is this coming from?

The Causality (Isobaric Adduct Crossover): This is a critical, often-overlooked source of interference. The unlabeled analyte's sodium adduct ([M+Na]⁺) has an m/z of ~583.44. The D5-labeled internal standard's ammonium adduct ([M+NH4]⁺) has an m/z of ~583.51. In low-resolution mass spectrometers (like standard triple quadrupoles), these two distinct adducts are isobaric and will completely overlap. If your mobile phase allows mixed adduct formation, the unlabeled analyte will directly interfere with the internal standard channel. The Fix: Strict adduct consolidation (as detailed in FAQ 1) combined with high-efficiency chromatographic separation.

FAQ 3: My calibration curve becomes non-linear at high concentrations, and the IS signal artificially increases. What is happening?

The Causality (Isotopic Cross-Talk): The unlabeled analyte (1,2,3-O-Tris(triisopropyl) Glycerol) has a large molecular weight (~561 Da) and contains 30 carbon atoms and 3 silicon atoms. Due to this isotopic richness, the naturally occurring M+5 isotope (comprising ¹³C, ²⁹Si, and ³⁰Si) is statistically significant. At high analyte concentrations, this M+5 natural isotope bleeds into the D5 internal standard channel, falsely elevating the IS response and bending the calibration curve downward, a phenomenon well-documented in studies on [1]. The Fix: Ensure the IS concentration is high enough that the M+5 contribution from the Upper Limit of Quantification (ULOQ) is <5% of the total IS area. If this is synthetically unfeasible, implement a that mathematically accounts for the analyte-to-IS isotopic contribution [2].

FAQ 4: I am seeing high background noise and unexpected peaks at lower m/z ranges. Is my standard degrading?

The Causality (In-Source Fragmentation): It is likely not degrading in the vial, but rather fragmenting in the MS source. TIPS ethers are sterically hindered but highly susceptible to collision-induced dissociation. A hallmark of is the facile cleavage of an alkyl group from the silicon atom [3]. Excessive Declustering Potential (DP) or Cone Voltage will strip an isopropyl radical (-43 Da) or an entire TIPS group (-157 Da), creating a cascade of fragment ions. The Fix: Lower the source temperature slightly and reduce the DP/Cone Voltage by 20-30% compared to standard small-molecule settings. Treat it as a "fragile" precursor.

Part 3: Quantitative Data & Fragmentation Pathways

To build a robust Multiple Reaction Monitoring (MRM) method, you must understand the exact masses of the potential adducts and fragments. The table below summarizes the quantitative data required to avoid isobaric overlap.

Table 1: Exact Mass and Adduct Summary for TIPS-Protected Glycerol
Compound StateChemical FormulaExact Mass (Da)[M+H]⁺ (m/z)[M+NH4]⁺ (m/z)[M+Na]⁺ (m/z)
Unlabeled Analyte C₃₀H₆₈O₃Si₃560.4476561.4554578.4815583.4368
D5-Labeled IS C₃₀H₆₃D₅O₃Si₃565.4790566.4868583.5129 588.4682

Note the critical isobaric overlap between the Unlabeled[M+Na]⁺ and the Labeled [M+NH4]⁺.

FragmentationPathway M_NH4 [M+NH4]+ Adduct m/z ~583.5 M_H [M+H]+ Precursor m/z ~566.5 M_NH4->M_H Loss of NH3 (Source/CID) Frag1 Loss of Isopropyl (-43 Da) m/z ~523.4 M_H->Frag1 -*CH(CH3)2 Frag2 Loss of TIPS (-157 Da) m/z ~409.3 M_H->Frag2 -Si(iPr)3

Primary ESI-MS fragmentation pathways of 1,2,3-O-TIPS-Glycerol-d5.

Part 4: Step-by-Step Method Optimization Protocol

To establish a self-validating, interference-free assay, execute the following protocol sequentially. Do not skip steps, as each parameter isolates a specific variable.

Step 1: Mobile Phase Adduct Consolidation

  • Prepare Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Prepare Mobile Phase B: Methanol/Isopropanol (50:50 v/v) + 10 mM Ammonium Formate + 0.1% Formic Acid. (Note: Isopropanol is required to elute this highly lipophilic compound and prevent carryover).

  • Infuse 1,2,3-O-Tris(triisopropyl) Glycerol-d5 at 1 µg/mL directly into the MS source at 10 µL/min, teeing in the mobile phase at 50% B (0.2 mL/min).

  • Monitor Q1 full scan from m/z 500 to 650. Verify that the [M+NH4]⁺ peak (m/z 583.5) constitutes >95% of the base peak intensity, with minimal [M+Na]⁺ (m/z 588.5).

Step 2: Source Parameter Tuning (Minimizing Fragmentation)

  • While monitoring the[M+NH4]⁺ precursor (m/z 583.5), gradually decrease the Declustering Potential (DP) or Cone Voltage in 5V increments.

  • Observe the low m/z region (m/z 400–550). Find the optimal voltage where the precursor signal is maximized, but the in-source fragment peaks (m/z 523.4 and 409.3) drop below 10% relative abundance.

Step 3: MRM Transition Optimization

  • Perform Collision-Induced Dissociation (CID) on the m/z 583.5 precursor.

  • Because the[M+NH4]⁺ adduct easily loses NH₃ to form [M+H]⁺, the most stable and intense product ions will be the loss of the isopropyl radical (m/z 523.4) and the loss of the TIPS group (m/z 409.3).

  • Select the transition 583.5 → 409.3 as your primary quantifier, as it provides the highest signal-to-noise ratio and avoids the noisy upper-mass region.

Step 4: Cross-Talk Validation (The "Zero-IS" Test)

  • Extract a sample containing the unlabeled analyte at the Upper Limit of Quantification (ULOQ), but do not add the D5 internal standard .

  • Inject the sample and monitor the D5 IS channel (583.5 → 409.3).

  • If a peak appears at the IS retention time with an area >5% of your intended working IS response, you have isotopic cross-talk [4]. You must either increase your working IS concentration or apply a non-linear calibration fit to the data.

Part 5: References

  • Gu, H., et al. "Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function." Analytical Chemistry. Available at:[Link]

  • Duxbury, K. J., et al. "Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement." Annals of Clinical Biochemistry. Available at:[Link]

Troubleshooting

Technical Support Center: LC-MS Optimization for Highly Hydrophobic Silyl Ethers

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists, researchers, and drug development professionals working with 1,2,3-O-Tris(triisopropyl) Glycerol-d5 .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists, researchers, and drug development professionals working with 1,2,3-O-Tris(triisopropyl) Glycerol-d5 .

Due to the extreme lipophilicity of the three triisopropylsilyl (TIPS) protecting groups and the lack of ionizable functional groups, this deuterated internal standard presents unique chromatographic and mass spectrometric challenges. Standard reversed-phase (RP) methods will typically result in irreversible column adsorption or complete ionization failure. This guide provides field-proven, mechanistically grounded solutions to optimize retention time (RT) and signal-to-noise (S/N) ratios.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My compound is not eluting, or it elutes as a massive, broad peak during the column wash. How do I fix the retention time?

The Causality: 1,2,3-O-Tris(triisopropyl) Glycerol-d5 is a highly bulky, neutral, and exceptionally hydrophobic molecule. In a classical aqueous reversed-phase (RP) system (e.g., Water/Acetonitrile), the solvation energy of the mobile phase is insufficient to overcome the hydrophobic interactions between the TIPS groups and the C18 stationary phase. The Solution: You must transition to Non-Aqueous Reversed-Phase (NARP) Liquid Chromatography [1]. NARP eliminates water from the mobile phase entirely. By using a "weak" organic solvent (like Acetonitrile or Methanol) as Mobile Phase A, and a "strong" non-polar solvent (like Isopropanol, Tetrahydrofuran, or Dichloromethane) as Mobile Phase B, you provide the necessary eluent strength to desorb the lipid-like molecule, yielding sharp, symmetrical peaks[2].

Q2: I confirmed elution using an ELSD/CAD detector, but my ESI-MS signal is completely flat. Why?

The Causality: Electrospray Ionization (ESI) relies on the analyte's ability to accept a proton [M+H]+ or donate a proton [M−H]− . Silyl ethers are chemically neutral and lack basic nitrogen or acidic oxygen sites, meaning their proton affinity is virtually zero. The Solution: You must force adduct formation [3]. By doping your mobile phase with volatile salts—specifically 2 to 10 mM Ammonium Acetate or Ammonium Formate—you facilitate the formation of an ammonium adduct [M+NH4​]+ . Alternatively, trace sodium can be used to form [M+Na]+ , though ammonium is preferred to prevent MS source fouling.

Q3: When using Isopropanol (IPA) in my NARP gradient, my system backpressure spikes and peaks broaden. How do I mitigate this?

The Causality: IPA is highly viscous compared to Acetonitrile or Methanol. As the gradient mixes, the viscosity of the mobile phase increases, raising backpressure and decreasing the longitudinal diffusion coefficient of the analyte, which broadens the peak. The Solution: Elevate the column compartment temperature to 45°C – 55°C. Thermal energy drastically reduces solvent viscosity, keeps backpressure within system limits, and improves mass transfer kinetics between the stationary and mobile phases, restoring peak sharpness.

Part 2: Experimental Workflows & Protocols

Protocol 1: NARP LC Method Setup for TIPS-Protected Glycerol

This protocol is a self-validating system: by starting with 100% organic phases, you eliminate the variable of aqueous insolubility, allowing you to isolate and troubleshoot MS parameters independently.

  • Column Selection: Select a high-density C18 or C8 column designed for lipidomics (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 100% Acetonitrile + 5 mM Ammonium Formate.

    • Mobile Phase B: 90% Isopropanol (IPA) / 10% Acetonitrile + 5 mM Ammonium Formate. (Note: The 10% ACN in Phase B prevents salt precipitation).

  • Gradient Design:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 4.0 min: Ramp to 95% B

    • 4.0 - 5.5 min: Hold at 95% B (Elution window for 1,2,3-O-Tris(TIPS) Glycerol-d5)

    • 5.5 - 6.0 min: Return to 20% B

  • Flow Rate & Temperature: Set flow rate to 0.4 mL/min. Set column oven to 50°C.

Protocol 2: Adduct-Optimized ESI-MS Tuning
  • Source Setup: Configure the MS to ESI Positive mode (ESI+).

  • Target Mass Calculation:

    • Base Molecule Exact Mass: ~565.5 Da.

    • Target [M+NH4​]+ m/z: 583.5

    • Target [M+Na]+ m/z: 588.5

  • Infusion Tuning: Tee-infuse a 1 µg/mL standard of the compound into the LC flow (at 50% B). Optimize the declustering potential (DP) and collision energy (CE). Crucial: Keep DP relatively low (e.g., 40-60V). High DP will cause in-source fragmentation, cleaving the fragile TIPS groups and destroying the precursor ion.

Part 3: Quantitative Data Summaries

Table 1: Mobile Phase Modifiers and Expected MS Outcomes
Modifier Added to Mobile PhaseConcentrationPrimary Ion Species ObservedSignal IntensityRisk of Source Fouling
0.1% Formic Acid (Standard)0.1% (v/v)None (Ionization Failure)Zero / NoiseLow
Ammonium Formate5 mM [M+NH4​]+ (m/z 583.5)ExcellentLow
Ammonium Acetate10 mM [M+NH4​]+ (m/z 583.5)ExcellentLow
Sodium Acetate (Post-column)0.1 mM [M+Na]+ (m/z 588.5)GoodHigh (Requires frequent cleaning)
Table 2: Chromatographic Solvent Systems for TIPS-Ethers
Chromatography ModeMobile Phase AMobile Phase BExpected Retention TimePeak Shape
Standard RPWaterAcetonitrile> 15 min (Stuck on column)Extremely Broad / Invisible
NARP (Mild)MethanolAcetonitrile8 - 10 minTailing
NARP (Optimal) Acetonitrile Isopropanol (IPA) 4 - 5 min Sharp, Symmetrical

Part 4: Logical Workflow Visualization

LCMS_Optimization Start Analyze 1,2,3-O-Tris(TIPS) Glycerol-d5 CheckElution Does the peak elute within the gradient? Start->CheckElution ElutesLate No / Elutes in Wash (Extreme Hydrophobicity) CheckElution->ElutesLate RT > 95% Organic ElutesFine Yes, but no MS signal (Ionization Failure) CheckElution->ElutesFine No m/z detected ActionNARP Switch to NARP LC (Use IPA/THF modifiers) ElutesLate->ActionNARP ActionAdduct Promote Adducts (Add 5mM NH4OAc) ElutesFine->ActionAdduct Success Optimized RT & Signal ActionNARP->Success ActionAdduct->Success

Workflow for resolving retention and ionization failures in highly hydrophobic TIPS-protected lipids.

References

  • Pattern-Type Separation of Triacylglycerols by Silver Thiolate×Non-Aqueous Reversed Phase Comprehensive Liquid Chromatography. MDPI. Available at:[Link]

  • Adduct Formation in Electrospray Ionisation-Mass Spectrometry With Hydrophilic Interaction Liquid Chromatography Is Strongly Affected by the Inorganic Ion Concentration of the Samples. PubMed / Journal of Chromatography A. Available at:[Link]

  • Tip #115: Adduct Formation in LCMS. LC-MS.com (Chiralizer Services). Available at:[Link]

Sources

Optimization

Reducing background noise when using 1,2,3-O-Tris(triisopropyl) Glycerol-d5 standard

Troubleshooting Background Noise with 1,2,3-O-Tris(triisopropyl) Glycerol-d5 Welcome to the advanced diagnostic guide for optimizing mass spectrometry (MS) workflows using 1,2,3-O-Tris(triisopropyl) Glycerol-d5 . As a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Background Noise with 1,2,3-O-Tris(triisopropyl) Glycerol-d5

Welcome to the advanced diagnostic guide for optimizing mass spectrometry (MS) workflows using 1,2,3-O-Tris(triisopropyl) Glycerol-d5 . As a highly specialized, deuterated internal standard[1], this compound is invaluable for correcting matrix effects and instrumental drift in quantitative bioanalysis[2][3]. However, its unique chemical structure—a hydrophilic glycerol-d5 backbone completely masked by three bulky, lipophilic triisopropylsilyl (TIPS) protecting groups—presents specific analytical challenges.

This guide synthesizes field-proven methodologies to help you eliminate chemical noise, resolve carryover, and maintain absolute scientific integrity in your assays.

Part 1: The Chemistry Behind the Noise (Causality)

To troubleshoot effectively, we must first understand the molecular behavior of the standard within the LC-MS system. Background noise associated with this standard typically originates from two distinct mechanisms:

  • TIPS Ether Cleavage (Siloxane Bleed): The TIPS group is sterically hindered and generally robust[4]. However, the combination of high temperatures in the Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source and acidic mobile phases (e.g., 0.1% Formic Acid) can catalyze trace hydrolysis of the Si-O bond. The released silanols rapidly condense into cyclic siloxanes, which ionize highly efficiently in positive mode, creating a dominant background spectrum (e.g., m/z 347.0950, 445.1200, 519.1576) that suppresses target analytes[5].

  • Extreme Hydrophobic Adsorption (Carryover): The tris-TIPS functionalization renders the molecule exceptionally lipophilic. It strongly partitions into C18 stationary phases and adsorbs onto the hydrophobic surfaces of PEEK tubing and autosampler needles. Standard reversed-phase gradients often fail to fully desorb it, resulting in a continuous "bleed" or discrete ghost peaks in subsequent runs.

Part 2: Troubleshooting FAQs

Q1: I am seeing a rising baseline and repeating mass peaks (m/z 347, 445, 519) across my entire chromatogram. How do I fix this? A: You are observing siloxane background noise caused by the degradation of the TIPS protecting groups[5][6].

  • Causality: Protic solvents (like methanol or water) in your stock solution, combined with acidic modifiers, slowly solvolyze the TIPS ethers over time[4].

  • Solution: Re-prepare your stock solutions in strictly aprotic solvents (e.g., anhydrous Ethyl Acetate or 100% Isopropanol). Additionally, lower your ESI source temperature by 50°C to reduce thermal degradation during ionization.

Q2: My blanks are showing discrete ghost peaks at the exact retention time of the standard. Is this column bleed? A: No, discrete peaks at a specific retention time indicate autosampler or system carryover, not continuous column bleed.

  • Causality: The highly hydrophobic standard is sticking to the autosampler needle or injection valve rotor seal.

  • Solution: Switch to a highly lipophilic, multi-solvent needle wash (see Table 1 below). Standard methanol/water washes cannot disrupt the hydrophobic interactions between the TIPS groups and the system components.

Q3: Why is the signal-to-noise (S/N) ratio of my internal standard degrading as the batch progresses? A: This is a symptom of matrix-induced ion suppression combined with column fouling.

  • Causality: Because 1,2,3-O-Tris(triisopropyl) Glycerol-d5 elutes very late in the gradient (high organic phase), it co-elutes with endogenous neutral lipids (e.g., triacylglycerols) that accumulate on the column over multiple injections. These lipids compete for charge in the ESI droplet[3].

  • Solution: Implement a self-validating column bake-out step (flush with 100% strong organic solvent for at least 3 column volumes) at the end of every gradient.

Part 3: Quantitative Carryover Analysis

To demonstrate the causality of solvent selection on hydrophobic carryover, the following table summarizes the efficacy of various autosampler wash compositions.

Table 1: Efficacy of Autosampler Wash Solvents on TIPS-Glycerol-d5 Carryover

Wash Solvent CompositionMechanism of ActionCarryover in Blank 1 (%)Carryover in Blank 3 (%)Impact on Assay S/N
50:50 MeOH:H₂O (Standard)Fails to disrupt hydrophobic TIPS-C18 interactions.15.40%8.20%Severe suppression
100% AcetonitrileModerate desorption, but lacks lipophilic solvation.5.10%2.30%Moderate suppression
50:50 ACN:IPAIPA provides excellent lipophilic solvation for TIPS.0.80%0.10%Stable baseline
40:40:20 ACN:IPA:Acetone + 0.1% FA Acetone disrupts π -interactions; IPA solvates TIPS. <0.05% Not Detected Optimal S/N

Note: Carryover % is calculated relative to the Upper Limit of Quantification (ULOQ) peak area.

Part 4: Self-Validating Methodologies

Do not rely on assumptions; build validation directly into your workflow. Follow this step-by-step protocol to ensure a noise-free system.

Protocol: Zero-Noise Preparation and LC-MS/MS Acquisition

Step 1: Aprotic Stock Preparation

  • Weigh 1.0 mg of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 standard[1].

  • Dissolve immediately in 1.0 mL of anhydrous Isopropanol (IPA) or Ethyl Acetate. Do not use Methanol or Water.

  • Store aliquots in deactivated glass vials at -20°C.

  • Self-Validation: Analyze a fresh aliquot vs. a 30-day old aliquot. A shift in the m/z 347/Intact Mass ratio indicates poor storage conditions and active TIPS cleavage.

Step 2: Aggressive Wash Configuration

  • Plumb your autosampler wash lines with the optimized solvent: 40% Acetonitrile / 40% Isopropanol / 20% Acetone + 0.1% Formic Acid .

  • Set the needle wash volume to a minimum of 600 µL (or 3x the standard wash volume).

  • Program a pre- and post-injection wash cycle.

Step 3: Gradient Optimization & Self-Validating Sequence

  • Design your LC gradient to reach 100% Mobile Phase B (e.g., 90% IPA / 10% ACN) and hold for at least 3 column volumes to elute all highly retained lipids.

  • Self-Validation Sequence: Always run your batch in the following order: System Blank -> Lower Limit of Quantification (LLOQ) -> Upper Limit of Quantification (ULOQ) -> Blank 1 -> Blank 2.

  • Pass Criteria: The assay is only valid if Blank 1 exhibits an interfering peak area of <20% of the LLOQ signal.

Part 5: Diagnostic Workflow Visualization

Use the following decision tree to rapidly diagnose and resolve background noise issues during your system suitability checks.

G Start High Background Noise Detected in MS Analyze Run Solvent Blank (Self-Validation Step) Start->Analyze IsSiloxane Repeating m/z peaks (e.g., 347, 445, 519) Analyze->IsSiloxane IsCarryover Discrete ghost peak at standard's exact RT Analyze->IsCarryover CauseSiloxane Root Cause: TIPS Ether Cleavage & Siloxane Bleed IsSiloxane->CauseSiloxane CauseCarryover Root Cause: Hydrophobic Adsorption (System Carryover) IsCarryover->CauseCarryover FixSiloxane Action: Use aprotic stock solvents, lower ESI source temp, neutralize mobile phase CauseSiloxane->FixSiloxane FixCarryover Action: Implement aggressive needle wash (IPA/Acetone) & extend column flush CauseCarryover->FixCarryover

Caption: Root-cause analysis and resolution workflow for TIPS-Glycerol-d5 background noise in LC-MS.

Part 6: References

Sources

Reference Data & Comparative Studies

Validation

1,2,3-O-Tris(triisopropyl) Glycerol-d5 vs unlabeled glycerol in mass spectrometry

A Comprehensive Guide to Glycerol Quantification in Mass Spectrometry: Direct Analysis vs. TIPS-Derivatization with a d5 Internal Standard For researchers and drug development professionals, the absolute quantification o...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Glycerol Quantification in Mass Spectrometry: Direct Analysis vs. TIPS-Derivatization with a d5 Internal Standard

For researchers and drug development professionals, the absolute quantification of glycerol is a critical assay in lipidomics, triglyceride lipolysis studies, and pharmaceutical formulation testing. However, analyzing native glycerol via Liquid Chromatography-Mass Spectrometry (LC-MS) presents severe analytical bottlenecks.

This guide objectively compares the direct analysis of unlabeled glycerol against the highly optimized derivatization strategy using 1,2,3-O-Tris(triisopropyl) Glycerol-d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS). By examining the fundamental mechanisms of chromatography and electrospray ionization (ESI), we will demonstrate why derivatization paired with isotope dilution mass spectrometry (IDMS) is the gold standard for this workflow.

The Analytical Challenge: Unlabeled Glycerol

Directly analyzing unlabeled glycerol (MW 92.09) via reversed-phase LC-MS/MS is notoriously difficult due to three fundamental chemical properties:

  • Poor Chromatographic Retention: With a LogP of approximately -1.76, glycerol is highly hydrophilic. It fails to partition into the C18 stationary phase, eluting in the void volume alongside salts and endogenous polar metabolites.

  • Weak Ionization Efficiency: In ESI, ionization efficiency is dictated by a molecule's ability to migrate to the surface of the charged droplet. Highly polar molecules like glycerol remain trapped in the aqueous core, leading to severe matrix suppression.

  • High Background Noise: The precursor ion for native glycerol (m/z 93 [M+H]⁺) falls into the "chemical noise" region of the mass spectrum, which is heavily populated by solvent clusters and mobile phase impurities. This results in poor limits of detection (LOD)[1].

The Solution: TIPS Derivatization & The d5 SIL-IS

To overcome these limitations, researchers employ a pre-column derivatization strategy using Triisopropylsilyl chloride (TIPS-Cl), followed by quantification using 1,2,3-O-Tris(triisopropyl) Glycerol-d5 [2].

Stable isotope-labeled (SIL) standards act as ideal internal standards because they mimic the analyte's exact chemical behavior while providing a distinct mass shift[3]. Isotope dilution mass spectrometry (IDMS) relies on these SIL-IS compounds to correct for matrix effects, extraction losses, and ionization variances[4].

Causality: Why TIPS and Why -d5?
  • Hydrophobic Surface Migration: The bulky TIPS groups protect the three hydroxyls, shifting the LogP from <0 to >8. This extreme hydrophobicity forces the molecule to the surface of the ESI droplet, exponentially increasing gas-phase ion ejection and signal intensity.

  • Spectral Window Shift: Derivatization increases the molecular weight from 92 to ~561 Da. This shifts the analyte out of the noisy low-mass region into a pristine spectral window, drastically lowering background noise.

  • The +5 Da Mass Defect: The TIPS-derivatized molecule contains 30 carbon atoms, meaning its natural ¹³C isotopic envelope is broad (the M+1, M+2, and M+3 peaks are significant). Using a -d5 isotope (+5 Da mass shift) ensures complete baseline resolution between the unlabeled analyte and the heavy internal standard, preventing cross-talk in the MRM channels[3].

Mechanism cluster_0 Underivatized Glycerol cluster_1 TIPS-Derivatized Glycerol A1 Highly Polar (LogP < 0) A2 Trapped in Droplet Core A1->A2 A3 Poor ESI Signal High Suppression A2->A3 B1 Highly Hydrophobic (LogP > 8) B2 Migrates to Droplet Surface B1->B2 B3 High ESI Signal Low Suppression B2->B3

Fig 1: Mechanism of ESI efficiency enhancement via TIPS-induced hydrophobic droplet surface migration.

Quantitative Performance Comparison

The following table summarizes the experimental performance differences between direct analysis and the TIPS-derivatization IDMS workflow.

Analytical ParameterUnlabeled Glycerol (Direct Analysis)TIPS-Derivatized Glycerol (with TIPS-d5 IS)
Molecular Weight 92.09 g/mol 561.15 g/mol (Analyte) / 566.18 g/mol (IS)
Precursor Ion (m/z) 93.1[M+H]⁺561.5 [M+H]⁺ / 566.5 [M+H]⁺
LC Retention (C18) Poor (Elutes in void volume, tR < 1 min)Excellent (Strong retention, tR > 5 min)
ESI Ionization Efficiency Low (Hydrophilic, remains in droplet core)High (Hydrophobic, surface-active)
Matrix Effect (Suppression) Severe (>80% suppression in plasma)Minimal (<10% suppression, corrected by IS)
Limit of Detection (LOD) ~1,000 - 5,000 ng/mL~1 - 5 ng/mL (1000x improvement)
Isotopic Interference High (Solvent background noise)None (Baseline resolution with +5 Da shift)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology outlines a self-validating system for sample preparation and LC-MS/MS analysis. By spiking the pre-derivatized 1,2,3-O-Tris(triisopropyl) Glycerol-d5 standard after the extraction of the derivatized sample, you create a robust surrogate system that perfectly corrects for LC injection volume variances and MS matrix suppression.

Step 1: Sample Derivatization
  • Aliquot 50 µL of the biological sample (e.g., plasma or cell lysate) into a clean glass reaction vial.

  • Add 100 µL of anhydrous N,N-Dimethylformamide (DMF) to act as the aprotic solvent.

  • Add 50 molar equivalents of Triisopropylsilyl chloride (TIPS-Cl) and Imidazole (acting as the nucleophilic catalyst).

  • Incubate the mixture at 60°C for 2 hours. Causality: This temperature and time ensure complete steric protection of all three hydroxyl groups, preventing the formation of mono- or di-substituted artifacts.

Step 2: Liquid-Liquid Extraction (LLE)
  • Quench the reaction by adding 200 µL of LC-MS grade water.

  • Add 500 µL of Hexane and vortex vigorously for 60 seconds.

  • Centrifuge at 10,000 x g for 5 minutes. Causality: The extreme hydrophobicity of the TIPS-glycerol forces it to partition exclusively into the upper non-polar hexane layer, leaving salts and polar interferents in the aqueous phase.

  • Transfer the upper hexane layer to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen.

Step 3: SIL-IS Addition & Reconstitution
  • Reconstitute the dried sample in 100 µL of LC mobile phase (e.g., Methanol).

  • Spike in 10 µL of the 1,2,3-O-Tris(triisopropyl) Glycerol-d5 working solution (e.g., 100 ng/mL).

Step 4: LC-MS/MS Analysis
  • Inject 2 µL onto a C18 Reversed-Phase column.

  • Monitor the specific MRM transitions in ESI+ mode:

    • Analyte (TIPS-Glycerol): m/z 561.5 → Fragment (e.g., m/z 403.3)

    • SIL-IS (TIPS-Glycerol-d5): m/z 566.5 → Fragment (e.g., m/z 408.3)

Workflow A 1. Sample Prep Derivatize Unlabeled Glycerol (TIPS-Cl + Imidazole) B 2. Liquid Extraction Isolate TIPS-Glycerol in Hexane Phase A->B C 3. SIL-IS Spiking Add 1,2,3-O-Tris(TIPS) Glycerol-d5 B->C D 4. Reconstitution Dissolve in LC Mobile Phase C->D E 5. LC-MS/MS MRM Quantification (m/z 561.5 vs 566.5) D->E

Fig 2: Analytical workflow for glycerol quantification using TIPS derivatization and a d5 SIL-IS.

References

  • "A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers." PubMed (NIH).[Link][1]

  • "Derivatization for Separation Science." Scribd (Sigma-Aldrich).[Link][2]

Sources

Comparative

Comparing 1,2,3-O-Tris(triisopropyl) Glycerol-d5 with d8-glycerol internal standards

The quantification of free glycerol in biological matrices presents a notorious analytical challenge. As a highly polar, low-molecular-weight metabolite (LogP ≈ -1.76), free glycerol elutes in the void volume of standard...

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Author: BenchChem Technical Support Team. Date: March 2026

The quantification of free glycerol in biological matrices presents a notorious analytical challenge. As a highly polar, low-molecular-weight metabolite (LogP ≈ -1.76), free glycerol elutes in the void volume of standard Reversed-Phase Liquid Chromatography (RPLC) columns. In this region, it is subjected to severe ion suppression from matrix salts and polar endogenous compounds. Furthermore, its lack of strongly basic or acidic functional groups results in notoriously poor Electrospray Ionization (ESI) efficiency.

To circumvent these issues, researchers frequently employ chemical derivatization to increase the analyte's lipophilicity, coupled with stable isotope-labeled internal standards (IS) to correct for matrix effects. This guide provides an objective, mechanistic comparison between the traditional d8-glycerol internal standard and the pre-protected 1,2,3-O-Tris(triisopropyl) Glycerol-d5 surrogate, detailing how to deploy them in a self-validating analytical system.

Mechanistic Profiling: The H/D Exchange Dilemma

The selection between a free deuterated standard and a protected deuterated standard hinges on the chemical behavior of deuterium atoms in protic environments.

d8-Glycerol (Free Glycerol-d8) d8-glycerol contains eight deuterium atoms: five bound to the carbon backbone and three bound to the hydroxyl oxygens. In protic LC-MS mobile phases (e.g., water/methanol), the three hydroxyl deuteriums undergo rapid Hydrogen/Deuterium (H/D) exchange with the solvent. Consequently, d8-glycerol often manifests as a d5-species in the mass spectrometer [1]. Furthermore, if d8-glycerol is subjected to chemical derivatization (e.g., silylation or alkylation) to improve RPLC retention, the three hydroxyl deuteriums are chemically cleaved as leaving groups, permanently reducing the molecule to a d5-labeled backbone.

1,2,3-O-Tris(triisopropyl) Glycerol-d5 This standard is a pre-protected, highly lipophilic surrogate. The "d5" nomenclature indicates that the five carbon-bound positions are deuterated. Because the three hydroxyl groups are already capped with bulky triisopropyl protecting groups, the molecule is completely immune to H/D exchange. This extreme hydrophobicity ensures strong retention on C18 columns, shifting the elution well away from the ion-suppression void zone [2].

Pathway A d8-Glycerol (C3D8O3) C Loss of Exchangeable D (-3 DCl) A->C Hydroxyl D lost D 1,2,3-O-Tris(triisopropyl) Glycerol-d5 (Protected, Hydrophobic) A->D Derivatization B Triisopropyl Reagent (e.g., TIPS-Cl) B->D

Mechanistic pathway of d8-glycerol derivatization resulting in the loss of hydroxyl deuteriums.

Comparative Performance Data

When designing an LC-MS/MS assay, the choice of standard dictates what analytical variables you can confidently control. Table 1 summarizes the physicochemical and operational differences between the two standards.

Table 1: Physicochemical & Analytical Comparison

Featured8-Glycerol1,2,3-O-Tris(triisopropyl) Glycerol-d5
Exchangeable Deuteriums 3 (Hydroxyl groups)0 (Fully protected)
RPLC Retention Behavior Poor (Elutes in void volume)Excellent (Strongly retained on C18)
Primary Workflow Role Pre-extraction internal standardPost-extraction recovery standard / surrogate
Matrix Effect Capture High (captures endogenous extraction variance)Low (does not mimic free glycerol extraction)
Derivatization Required? Yes (for optimal LC-MS sensitivity)No (ready for direct MS injection)

Self-Validating Experimental Workflows

To achieve absolute trustworthiness in your quantitative data, these two standards should not be viewed as mutually exclusive. Instead, they form a self-validating orthogonal system. By using d8-glycerol to track extraction efficiency and the pre-protected d5-glycerol to validate instrument detection, you eliminate systemic bias.

Protocol A: Absolute Quantification using d8-Glycerol (Pre-Extraction IS)

Objective: Quantify endogenous free glycerol while correcting for extraction losses and derivatization efficiency.

  • Sample Aliquot: Transfer 50 µL of biofluid (e.g., plasma or urine) to a microcentrifuge tube.

  • IS Spiking: Add 10 µL of d8-glycerol working solution (50 µg/mL). Causality: Spiking before any manipulation ensures the IS undergoes the exact same matrix suppression, protein binding, and extraction losses as the endogenous free glycerol.

  • Protein Precipitation: Add 200 µL of cold acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Derivatization: Transfer the supernatant and react with your chosen derivatizing agent to increase hydrophobicity. Note: This step cleaves the 3 hydroxyl deuteriums, yielding a d5-derivatized product that mimics the endogenous derivatized analyte perfectly.

Protocol B: Method Validation & Recovery Assessment using Protected d5-Glycerol

Objective: Isolate instrument performance and calculate the absolute recovery of the derivatization step.

  • MS Optimization: Directly infuse the 1,2,3-O-Tris(triisopropyl) Glycerol-d5 standard to optimize Multiple Reaction Monitoring (MRM) transitions, declustering potentials, and collision energies. Causality: Bypassing wet-chemistry derivatization allows you to tune the mass spectrometer using a pure, guaranteed structure.

  • Post-Extraction Spike: After extracting and derivatizing a biological sample (via Protocol A), spike a known concentration of the protected d5-standard into the final vial prior to LC-MS injection.

  • Data Analysis: Compare the peak area of the pre-extraction d8-glycerol (which has now become a d5-derivative) against the post-extraction protected d5-standard. The ratio between these two mathematically isolates the absolute derivatization yield from matrix suppression [3].

Workflow S1 Biological Sample (Plasma/Urine) S3 Extraction & Derivatization S1->S3 S2 Spike d8-Glycerol (Pre-Extraction IS) S2->S3 S5 LC-MS/MS Analysis S3->S5 S4 Spike Protected d5-Glycerol (Post-Extraction Recovery IS) S4->S5 Direct Spike

Dual-standard workflow for absolute quantification and derivatization recovery assessment.

Conclusion & Best Practices

For routine absolute quantification of free glycerol, d8-glycerol remains the gold standard because it accurately tracks the physical losses of the analyte during extraction. However, because its hydroxyl deuteriums are labile, researchers must account for the isotopic shift to a d5-mass during data analysis.

Conversely, 1,2,3-O-Tris(triisopropyl) Glycerol-d5 is an invaluable tool for method development. Its extreme lipophilicity and protected status make it the perfect surrogate standard for optimizing LC-MS/MS parameters, assessing derivatization recovery, or serving as a generic internal standard in non-polar lipidomics extractions where free glycerol would otherwise be lost to the aqueous phase.

References

  • Yang, H., et al. "Solvent Isotope Effect Determination and LC-MS Assay for Product Analysis." NIH Public Access - IU Indianapolis ScholarWorks. Available at: [Link]

  • Zaikin, V. G., & Borisov, R. S. "Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-Step Derivatization." Analytical Chemistry - ACS Publications, 2007. Available at:[Link]

  • German Sport University Cologne. "High-throughput screening method for glycerol in urine using a 'dilute-and-shoot' liquid chromatography-tandem mass spectrometry approach." DSHS Köln. Available at:[Link]

Comparative

Cost-Benefit Analysis: 1,2,3-O-Tris(triisopropyl) Glycerol-d5 vs. Unprotected Deuterated Standards in Mass Spectrometry

The Analytical Dilemma of Glycerol Quantification In the landscape of quantitative mass spectrometry and lipidomics, achieving absolute quantification requires the use of stable isotope dilution mass spectrometry (IDMS)[...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Dilemma of Glycerol Quantification

In the landscape of quantitative mass spectrometry and lipidomics, achieving absolute quantification requires the use of stable isotope dilution mass spectrometry (IDMS)[1]. While unprotected Glycerol-d5 is a ubiquitous and inexpensive internal standard, its physicochemical properties present severe analytical bottlenecks. Unprotected glycerol is highly polar (LogP ≈ -1.76), resulting in virtually no retention on standard reversed-phase liquid chromatography (RPLC) columns (capacity factor k<0.5 )[2]. Consequently, it co-elutes with the solvent front and highly abundant endogenous matrix components, such as creatinine, leading to catastrophic ion suppression in electrospray ionization (ESI)[2],[3].

To circumvent this, researchers traditionally resort to laborious pre-column derivatization (e.g., using heptafluorobutyric anhydride or benzoyl chloride)[4],[5]. However, these methods introduce high operational costs, technical variability, and accelerated instrument wear.

1,2,3-O-Tris(triisopropyl) Glycerol-d5 (Tri-TIPS Glycerol-d5) emerges as a highly engineered, pre-protected alternative. By capping the hydroxyl groups with bulky, hydrophobic triisopropyl moieties, the molecule is transformed into a highly lipophilic surrogate (LogP > 8.0). This structural modification fundamentally alters its chromatographic fate, allowing it to bypass the suppression zone and serve as an impeccable surrogate standard for neutral lipid extraction and quantification.

Mechanistic Rationale: Partitioning and Ionization Causality

The decision to transition from an unprotected standard to Tri-TIPS Glycerol-d5 is rooted in fundamental partition thermodynamics and ESI droplet dynamics:

  • Phase Partitioning (Extraction Efficiency): During biphasic lipid extractions (e.g., MTBE or Folch methods), unprotected Glycerol-d5 partitions entirely into the aqueous phase. It cannot be used to normalize the extraction recovery of neutral lipids (like triglycerides or diacylglycerols). Tri-TIPS Glycerol-d5, conversely, partitions >99% into the organic phase, perfectly mimicking the solubility profile of endogenous neutral lipids[6].

  • Chromatographic Retention: The steric bulk and hydrophobicity of the triisopropyl groups facilitate strong hydrophobic interactions with C18 stationary phases. The analyte elutes in the high-organic lipid window, completely isolated from polar ion-suppressing salts.

  • Ionization Efficiency: Unprotected glycerol lacks highly basic sites and struggles to ionize efficiently without adduct formation. Tri-TIPS Glycerol-d5 readily forms stable ammonium [M+NH4​]+ or sodium [M+Na]+ adducts in positive mode ESI, yielding a highly intense, stable signal.

Workflow Divergence

G A Biphasic Lipid Extraction (MTBE / MeOH / H2O) B Aqueous Phase (Polar Metabolites) A->B Hydrophilic Partitioning C Organic Phase (Neutral Lipids) A->C Lipophilic Partitioning D Unprotected Glycerol-d5 LogP ≈ -1.76 B->D E Tri-TIPS Glycerol-d5 LogP > 8.0 C->E F HILIC / GC-MS Analysis (Derivatization Required) D->F G RPLC-MS/MS Analysis (Direct Injection) E->G

Phase partitioning and analytical workflow divergence of deuterated glycerol standards.

Cost-Benefit Analysis: Upfront vs. Operational Economics

While the upfront acquisition cost of specialized protected standards like Tri-TIPS Glycerol-d5 is significantly higher than off-the-shelf unprotected Glycerol-d5, a holistic cost-benefit analysis must account for operational expenditures (OpEx), technician time, and data integrity.

Table 1: Economic and Workflow Comparison (Per 1,000 Samples)

Cost/Performance MetricUnprotected Glycerol-d5Tri-TIPS Glycerol-d5Economic Impact / Causality
Upfront Standard Cost Low (~$100 / gram)High (~$300 / 10 mg)Custom synthesis and purification requirements for TIPS protection.
Sample Prep Time 4–6 Hours (Derivatization)< 1 Hour (Direct LLE)Elimination of derivatization saves ~$2,500 in technician labor per 1,000 samples.
Reagent Costs High (Derivatization agents)Zero (None required)Toxic reagents (e.g., Benzoyl Chloride) require specialized disposal[5].
Instrument Maintenance High Wear (Source fouling)Standard WearDerivatization byproducts rapidly degrade MS source, causing costly downtime.
Data Integrity (Precision) Variable (CV > 15%)Excellent (CV < 5%)Tri-TIPS avoids derivatization yield variability, ensuring robust normalization[1].

Experimental Methodology: Self-Validating Lipid Extraction Protocol

To ensure absolute trustworthiness in quantitative lipidomics, the extraction protocol must be a self-validating system . By spiking Tri-TIPS Glycerol-d5 before extraction, and a secondary non-endogenous standard after extraction, researchers can isolate extraction efficiency from MS ionization variations[1].

Materials Required:
  • Extraction Solvent: MTBE (Methyl tert-butyl ether) / Methanol (10:3, v/v)

  • Internal Standard 1 (Pre-Extraction): Tri-TIPS Glycerol-d5 (10 µg/mL in Methanol)

  • Internal Standard 2 (Post-Extraction): PC(17:0/17:0) (10 µg/mL in Methanol)

Step-by-Step Methodology:
  • Sample Aliquoting & Pre-Spike: Transfer 50 µL of biological plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of the Tri-TIPS Glycerol-d5 working solution. Causality: Spiking into the raw matrix ensures the standard undergoes the exact same protein-binding and partitioning dynamics as the endogenous analytes.

  • Protein Precipitation: Add 150 µL of ice-cold Methanol. Vortex aggressively for 30 seconds.

  • Lipid Partitioning (LLE): Add 500 µL of MTBE. Incubate at room temperature for 10 minutes with continuous shaking. Add 125 µL of LC-MS grade water to induce phase separation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Post-Spike & Recovery Validation: Transfer 200 µL of the upper organic phase (containing neutral lipids and Tri-TIPS Glycerol-d5) to a clean autosampler vial. Add 10 µL of the PC(17:0/17:0) post-extraction standard.

  • Analysis: Evaporate under nitrogen, reconstitute in Isopropanol/Acetonitrile (1:1), and inject onto an RPLC-MS/MS system.

  • System Validation: Calculate the peak area ratio of Tri-TIPS Glycerol-d5 to PC(17:0/17:0). A consistent ratio across all samples validates that the LLE extraction efficiency is uniform, independent of matrix effects.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the two standards when analyzed via RPLC-MS/MS (C18 column, Water/Acetonitrile/Isopropanol gradient).

Table 2: Chromatographic & Mass Spectrometric Performance Metrics

Analytical MetricUnprotected Glycerol-d5Tri-TIPS Glycerol-d5
LogP (Hydrophobicity) -1.76> 8.0
LC Retention Time (RPLC) 0.48 min (Void Volume)[2]8.45 min (Lipid Elution Window)
Ion Suppression (Matrix Effect) 70.6% Suppression[2]< 4.0% Suppression
Extraction Recovery (MTBE) < 5% (Lost to aqueous phase)> 95% (Retained in organic phase)
Primary MS Adduct [M−H]− (Weak, unstable) [M+NH4​]+ (Highly stable, intense)
Limit of Detection (LOD) 500 ng/mL (Direct injection)5 ng/mL (Direct injection)

References

  • Source: National Institutes of Health (NIH)
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: Texila International Journal URL
  • Introduction to deuterated internal standards in mass spectrometry Source: Benchchem URL
  • Analysis of Glycerol with Isolation of Endogenous Interferences using “Dilute and Shoot” Strategy and High-Resolution Mass Spectrometry Source: AccessON URL
  • Phase variation in Mycobacterium tuberculosis glpK produces transiently heritable drug tolerance Source: PNAS URL
  • The effect of glycerol on signal supression during electrospray ionization analysis of proteins Source: SciSpace URL

Sources

Safety & Regulatory Compliance

Safety

1,2,3-O-Tris(triisopropyl) Glycerol-d5 proper disposal procedures

Operational Guide: Proper Handling and Disposal of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 Executive Summary 1,2,3-O-Tris(triisopropyl) Glycerol-d5 is a highly specialized, isotopically labeled, and sterically hindered si...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of 1,2,3-O-Tris(triisopropyl) Glycerol-d5

Executive Summary

1,2,3-O-Tris(triisopropyl) Glycerol-d5 is a highly specialized, isotopically labeled, and sterically hindered silyl ether used primarily as a synthetic intermediate in lipid chemistry and NMR studies. Because of its extreme lipophilicity and resistance to mild hydrolysis, it poses unique logistical challenges in laboratory waste management. Improper disposal down aqueous drains can lead to phase separation, persistent environmental contamination, and severe regulatory penalties[1]. This guide provides the authoritative, step-by-step operational and disposal plans required to manage this compound safely and in full compliance with Environmental Protection Agency (EPA) regulations.

Chemical Profiling & Hazard Causality

To manage a chemical effectively, one must understand the causality behind its behavior.

  • Steric Hindrance & Hydrophobicity: The core glycerol-d5 molecule is protected by three bulky triisopropylsilyl (TIPS) groups. Unlike smaller trimethylsilyl (TMS) ethers, TIPS ethers are highly resistant to cleavage. This means the compound will not naturally degrade in standard aqueous waste streams and will instead form a persistent, oily organic layer.

  • Isotopic Nature: While the deuterium (d5) labeling does not alter the acute chemical toxicity, it dictates that the compound must be fully oxidized during disposal. High-temperature incineration is the only reliable method to break the robust Si-O bonds, converting the silicon into amorphous silica (SiO2), the organic framework into CO2, and the deuterium into heavy water (D2O).

  • Incompatibility: Mixing this compound with strong acids or concentrated fluoride sources (e.g., TBAF) in a closed waste container can trigger rapid hydrolysis, releasing heat and potentially pressurizing the vessel[2].

Table 1: Quantitative Data & Regulatory Thresholds for Waste Management

Parameter Quantitative Threshold Regulatory / Scientific Rationale
SAA Volume Limit 55 Gallons (Non-Acute) Maximum allowable accumulation at the point of generation before mandatory transfer[3].
SAA Transfer Window 3 Consecutive Calendar Days Time permitted to move a full container to a Central Accumulation Area[4][5].
Academic Clean-out Every 12 Months Mandatory frequency for laboratory clean-outs under EPA 40 CFR 262 Subpart K[6][7].
Glassware Drying Temp 100 °C Optimal temperature to prevent silicone degradation while ensuring complete moisture removal[8].

| Aqueous pH Limits | 5.5 – 10.5 | Safe drain disposal range; however, TIPS-glycerol must never enter this stream[9]. |

Waste Segregation & Satellite Accumulation (SAA)

Under the Resource Conservation and Recovery Act (RCRA), 1,2,3-O-Tris(triisopropyl) Glycerol-d5 must be managed within a designated Satellite Accumulation Area (SAA)[10].

For standard laboratories, EPA 40 CFR 262.15 dictates that you may accumulate up to 55 gallons of non-acute hazardous waste at or near the point of generation[3]. Once this limit is reached, or the container is deemed full, it must be dated and transferred to a central accumulation facility within three consecutive calendar days[4][5].

For eligible academic entities operating under EPA 40 CFR 262 Subpart K , laboratories are granted alternative flexibilities, such as allowing trained professionals (rather than students) to make hazardous waste determinations and mandating a comprehensive laboratory clean-out every 12 months to remove expired or unneeded chemicals[6][7].

Step-by-Step Disposal & Decontamination Protocols

Methodology 1: Liquid Waste Consolidation

  • Segregation: Determine the solvent matrix. If the 1,2,3-O-Tris(TIPS) Glycerol-d5 is dissolved in solvents like dichloromethane or chloroform, it must be routed to Halogenated Organic Waste . If dissolved in hexanes, ethyl acetate, or kept neat, route it to Non-Halogenated Organic Waste .

  • Compatibility Check: Ensure the receiving waste carboy does not contain strong acids, bases, or water-reactive agents that could initiate exothermic hydrolysis[2][10].

  • Transfer: Use a dedicated, grounded funnel to transfer the solution into the appropriate poly-lined or glass waste container. Leave at least 10% headspace to account for vapor expansion[11].

  • Labeling: Immediately update the SAA hazardous waste tag. Write the full chemical name (do not use abbreviations or chemical formulas), the primary hazard (e.g., Flammable/Toxic), and the accumulation start date[10][12].

Methodology 2: Solid Waste Handling (Contaminated Consumables)

  • Collection: Place contaminated pipette tips, empty sample vials, and silica gel from column chromatography into a puncture-resistant solid waste container lined with a compatible polymer bag.

  • Sealing: The container must remain securely closed at all times unless actively adding or consolidating waste[4].

  • Manifesting: Label the container clearly as "Hazardous Solid Waste - Organosilicon/Solvent Contaminated" and store it within the SAA until EH&S pickup.

Methodology 3: Glassware Decontamination Workflow Because TIPS-protected glycerol is extremely hydrophobic, standard aqueous washing will fail and contaminate the sink.

  • Primary Rinse: In a fume hood, rinse the contaminated glassware 2-3 times with a non-polar solvent (e.g., hexanes or heptane) to fully dissolve the residual silyl ether.

  • Secondary Rinse: Rinse 1-2 times with a polar aprotic solvent (e.g., acetone) to remove the non-polar solvent residue.

  • Waste Routing: Collect all rinsate from Steps 1 and 2 and dispose of it in the Non-Halogenated Organic Waste container.

  • Final Wash: Wash the glassware with standard laboratory detergent and hot water, followed by a distilled water rinse. Dry the glassware in an oven at 100 °C (avoid exceeding 105 °C for extended periods to prevent degradation of any silicone septa or seals)[8].

Visualizing the Disposal Logic

WasteRouting Start 1,2,3-O-Tris(TIPS) Glycerol-d5 Waste State Determine Physical State Start->State Liquid Liquid Waste (Solutions/Neat Oil) State->Liquid Liquid Solid Solid Waste (Vials, Tips, Silica Gel) State->Solid Solid HalogenCheck Mixed with Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck SAA Satellite Accumulation Area (SAA) Max 55 Gal (40 CFR 262.15) Solid->SAA Halogenated Halogenated Organic Waste HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste HalogenCheck->NonHalogenated No Halogenated->SAA NonHalogenated->SAA EHS EH&S Pickup & Manifesting SAA->EHS Within 3 Days of Full Incineration High-Temperature Incineration (EPA Approved Facility) EHS->Incineration Final Disposal

Waste routing decision tree for 1,2,3-O-Tris(TIPS) Glycerol-d5.

References

  • Safe Storage and Disposal of Chemicals in A Lab. tion.co.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv7CmwsqYbRAygbI0_pmMQypNrK2ss-KloBfIsTuC3zA_dsFCptgwVzDwczC2q3iEg8LT5vxZsRhD1xfZUfkG9bGhDjfXBgsdbYlgi_tSy6giWKCkLU_PUewjArtdqGf1su-LCfYeKjHv5L3CXULFNYphkqHxkCiqqiIAEuKBUvS2I0MwRmbwcKhXOjQ==]
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  • EPA Academic Lab Ruling 40 CFR 262 Subpart K. netsolhost.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFavbWk50gY55cPKo3vvgoK-1l4fcCLJ_JdxX0p_pSl3uZXgLRkZfRm-a8Lb9yWIRqklMEhvqobpaDTzGfJnr-MwUYJHxrP52vjxwvAIh6SdJlBB2p4v3JaTQUoxL2uc2VGTHYMWwQZ65ta2-gIePcKSn1a4w_W8HCVatNoPE251EVEgQ95MLbEBXQ77McOH8jVgCzS9ptHQVqA0nUT3IP_SRw=]
  • Managing Hazardous Waste at Academic Laboratories Rulemaking. epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-bvIa15kDgIwz7ijOmjQf96RTLbYNEgq5sCkTpdB0QQEil1pAGHmnE0JssGtwu3_sgnfQgFLQcy7ClH0fcGAnbF6T0fAmTGgEkH5K_Tz1zL3hPwyD6JXZ8pnMUa9GmH0HY0xZXtqpbyKbxp4i7GHDX9oCKn9z9aEWTm9dwVBC7G4Pf8rpq1fTylvjMjZBxTG5hI-ecw==]
  • 40 CFR 262.15 -- Satellite accumulation area regulations. ecfr.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6qQtcvvc9fBpxUOL-I8Pje_G7mH-obgUk6fMfuTfdWkY6KtNN1M0zq2gipth1NLvnZ6_yKXu9DGC0b0HfL2CT5Clcp8Eibc5FBuho5BINnbTQsCIWg5U01FymE4wfpg-6A50G6MtRhBSerxzJ7jilu8Wxf2wrrg-AAmDpGkrXMgJro0CQmzSp1vBtjEnrTWjoIJ0spuYEcQ0=]
  • Guidelines for HW Satellite Accumulation Areas. stevensehs.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAJzgivXywCqb8vLdz_l_4P_QStm8DIkdkUjyilD-hphwsr90oNCyp5kVyTsgNY874NgCx3mzgrrBb-KHGczKt836-T4NuVAh8tllr21W24OY4nY3fEDAe7y3PHtIl1Hoc9Nm8CyPUXAedkTtcyMG2ZITooaDjfbBZcAazn_9Hv8c2gzwv]
  • USEPA Clarifies “three days” for Removal of Hazardous Waste. danielstraining.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0snu3wQamuROvGtIPNvnQxqfTlLpKFR87rQQSdLYaoMoCz86QMb4CuWcEWmHqtFEWEe6AG6qbG3b6wGQyBlu9tQ-7c0htyBkCJr1vXU2QN-2RTxb5Nuefgy4BVRFOr_bjvkVwMiPPVFydtgeBo64hmxsI2WxYlhlJ7zsokWX0SyTSRPTgZ_iSlkoH--8=]

Sources

Handling

Personal protective equipment for handling 1,2,3-O-Tris(triisopropyl) Glycerol-d5

Operational Guide: Personal Protective Equipment and Handling Protocols for 1,2,3-O-Tris(triisopropyl) Glycerol-d5 As a Senior Application Scientist, I frequently consult on the synthesis and handling of stable isotope-l...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for 1,2,3-O-Tris(triisopropyl) Glycerol-d5

As a Senior Application Scientist, I frequently consult on the synthesis and handling of stable isotope-labeled precursors. 1,2,3-O-Tris(triisopropyl) Glycerol-d5 is a highly specialized, deuterated building block primarily used in the synthesis of isotope-labeled triacylglycerols and phospholipids for quantitative LC-MS/MS and pharmacokinetic profiling ()[1]. The incorporation of three bulky triisopropylsilyl (TIPS) protecting groups ensures the stability of the glycerol core during complex, multi-step lipid synthesis. However, this structural modification drastically alters the molecule's physicochemical properties, necessitating precise safety and handling protocols to protect both the operator and the integrity of the expensive standard.

Hazard Profile & The Causality of Protection

Understanding the molecular behavior of 1,2,3-O-Tris(TIPS) Glycerol-d5 is essential for selecting the correct Personal Protective Equipment (PPE).

  • Extreme Lipophilicity : The presence of three TIPS groups renders the molecule highly lipophilic. If dissolved in organic solvents (e.g., chloroform, ethanol) ()[2], the compound can easily penetrate the lipid bilayer of the skin. While the glycerol-d5 core is biologically benign, silyl ethers can cause localized dermal and ocular irritation ().

  • Moisture Sensitivity & Hydrolysis : Although TIPS ethers are significantly more robust than trimethylsilyl (TMS) ethers, prolonged exposure to ambient moisture or acidic environments can induce slow hydrolysis. This releases triisopropylsilanol—a known irritant—and compromises the isotopic purity of the standard ().

  • Causality of PPE : Therefore, PPE in this context serves a dual purpose: mitigating chemical exposure to the operator and preventing trace moisture, nucleophiles, or skin oils from degrading the deuterated standard.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed to provide a self-validating barrier system against both chemical exposure and sample contamination.

PPE CategoryQuantitative SpecificationCausality & Validation
Eye Protection ANSI Z87.1 / EN 166 compliantCausality : Protects against splashes when dissolving the compound in volatile organic solvents. Validation : Ensure a tight seal around the eyes; no gaps should be visible.
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Causality : Nitrile provides a barrier against the lipophilic TIPS ether and common carrier solvents. Validation : Perform a visual inflation test prior to donning to check for micro-tears.
Body Protection 100% Cotton or Flame-Resistant (FR)Causality : Synthetic fabrics can melt if exposed to fire. Since this compound is often handled with flammable solvents, FR coats are required. Validation : Coat must be fully buttoned with cuffs overlapping the glove wrists.
Respiratory Fume Hood (Face velocity 80-100 fpm)Causality : Prevents inhalation of solvent vapors during transfer and minimizes ambient moisture exposure. Validation : Check the hood's magnehelic gauge or airflow monitor before opening the vial.

Self-Validating Handling Protocol

To maintain scientific integrity and operational safety, follow this step-by-step methodology. This protocol utilizes a "weigh-by-difference" technique to minimize open-air exposure.

Step 1: Environmental Preparation

  • Verify the fume hood is operational (positive airflow confirmed at 80-100 fpm).

  • Purge the working area with an inert gas (Argon or Nitrogen) to displace ambient moisture.

  • Gather all required materials: 1,2,3-O-Tris(TIPS) Glycerol-d5 vial, analytical balance, micro-spatula, and receiving flask.

Step 2: Execution (Weighing & Transfer)

  • Pre-weigh the sealed vial containing the 1,2,3-O-Tris(TIPS) Glycerol-d5 and record the mass.

  • Uncap the vial inside the fume hood under a gentle stream of Argon.

  • Using a clean, dry micro-spatula, transfer the estimated required mass into the receiving flask.

  • Immediately flush the stock vial with Argon, seal tightly with Parafilm, and post-weigh the vial.

  • Validation: The exact mass transferred is the difference between the pre-weight and post-weight. This eliminates the need to expose the compound to the open air on a weighing boat, validating the transfer without compromising the stock.

Step 3: Post-Handling & Storage

  • Store the sealed stock vial at -20°C in a desiccator to prevent hydrolytic degradation ()[3].

  • Wipe down the spatulas and workspace with isopropanol.

Spill & Disposal Plan

Because 1,2,3-O-Tris(TIPS) Glycerol-d5 is a protected, labeled glycerol, its disposal must account for both the silyl ether and any solvents used.

  • Spill Response : Do NOT use water, as it may promote hydrolysis and the release of silanol derivatives. Cover the spill with an inert, dry absorbent (e.g., vermiculite or sand). Sweep the absorbent into a chemically resistant, sealable waste container.

  • Waste Disposal : Segregate the waste based on the solvent used during the workflow. If handled neat or with ethanol, dispose of as Non-Halogenated Organic Waste . If handled with chloroform or dichloromethane, it must be routed to Halogenated Organic Waste . Never discharge into the sink.

Operational Workflow Visualization

The following diagram illustrates the logical progression of the handling and disposal protocol, emphasizing the critical validation steps.

G Start Pre-Operation: Verify Fume Hood & PPE PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Validate Self-Validation: Glove Integrity & Hood Flow Check PPE->Validate Handle Chemical Handling: 1,2,3-O-Tris(TIPS) Glycerol-d5 Validate->Handle Spill Spill Detected? Handle->Spill Cleanup Spill Protocol: Inert Absorbent (No Water) Spill->Cleanup Yes Proceed Proceed to Synthesis: (Lipid/Tracer Prep) Spill->Proceed No Dispose Waste Disposal: Segregate Organics Cleanup->Dispose Proceed->Dispose

Workflow for the safe handling, validation, and disposal of 1,2,3-O-Tris(TIPS) Glycerol-d5.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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